CEE-1
Description
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.418 |
IUPAC Name |
Ethyl 3-oxo-5-(2-phenylhydrazineyl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-21(25)20-18(15-9-5-3-6-10-15)13-17(14-19(20)24)23-22-16-11-7-4-8-12-16/h3-12,14,18,20,22-23H,2,13H2,1H3 |
InChI Key |
NVDLBROABNDJEB-UHFFFAOYSA-N |
SMILES |
O=C(C1C(C2=CC=CC=C2)CC(NNC3=CC=CC=C3)=CC1=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEE-1; CEE1; CEE 1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CEE-1: A Novel Dual Inhibitor of Pro-inflammatory Cytokines and Prostanoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEE-1, chemically identified as ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate, is a novel enhydrazone ester with potent anti-inflammatory properties.[1] Preclinical in vitro studies have demonstrated its efficacy as a dual inhibitor of the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and prostanoids, like prostaglandin E2 (PGE2), from activated human monocytes.[1] Its mechanism of action involves the suppression of the upstream signaling pathways that lead to the expression of key inflammatory mediators, positioning it as a potential therapeutic candidate for a range of inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, biological activity, and detailed experimental protocols.
Chemical Properties and Structure
This compound is classified as an enhydrazone ester. Its chemical structure is characterized by a cyclohexene ring system with phenyl and ethyl ester functional groups.
Chemical Name: ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate[1]
Molecular Formula: C26H28N2O3
Molecular Weight: 428.52 g/mol
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, it is described as a member of a series of enhydrazone esters synthesized by the researchers' group.[1] The synthesis of enhydrazone esters typically involves the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory activity in in vitro models using human monocytes.
Inhibition of Pro-inflammatory Mediators
This compound is a potent dual inhibitor of the release of the pro-inflammatory cytokine TNF-α and the prostanoid PGE2 from lipopolysaccharide (LPS)-activated human monocytes.[1] This dual action is a key characteristic, as many anti-inflammatory drugs target either the cytokine or the prostanoid pathway, but not both.
The inhibitory activity of this compound is dose-dependent. The concentrations producing 50% inhibition (IC50) are presented in the table below.
| Mediator | Cell Type | IC50 (µM) |
| TNF-α | Human Monocytes | 2.0 |
| PGE2 | Human Monocytes | 2.4 |
| Caption: Table summarizing the IC50 values of this compound for the inhibition of TNF-α and PGE2 release from LPS-activated human monocytes.[1] |
Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to suppress the upregulation of the messenger RNA (mRNA) for TNF-α and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis.[2] This mode of action is similar to that of corticosteroids. Importantly, this compound does not directly inhibit the enzymatic activity of COX-2.[2]
Further studies have indicated that this compound's mechanism may involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2 in activated mast cells and eosinophils.
The proposed signaling pathway for the anti-inflammatory action of this compound in monocytes is depicted below.
Caption: Proposed mechanism of action of this compound in inhibiting LPS-induced inflammatory responses in monocytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Isolation and Culture of Human Monocytes
A general workflow for the isolation and stimulation of human monocytes is outlined below.
Caption: General workflow for the isolation and stimulation of human monocytes for in vitro assays.
Protocol:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Human peripheral blood is collected in heparinized tubes. PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Isolation: Monocytes are further purified from the PBMC population. This can be achieved through various methods, including negative or positive selection using magnetic beads targeting specific cell surface markers (e.g., CD14).
-
Cell Culture: Isolated monocytes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), in a humidified incubator at 37°C and 5% CO2.
-
Cell Stimulation: For in vitro anti-inflammatory assays, monocytes are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of cytokines and prostanoids.[1]
Measurement of TNF-α and PGE2
Protocol:
-
Sample Collection: After stimulation, the cell culture supernatants are collected by centrifugation to remove cells and debris.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and PGE2 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. These assays typically involve the use of specific antibodies to capture and detect the target molecules.
RNA Extraction and RT-qPCR for TNF-α and COX-2 mRNA
Protocol:
-
Cell Lysis and RNA Extraction: Following stimulation, total RNA is extracted from the monocytes using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): The relative expression levels of TNF-α and COX-2 mRNA are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Summary and Future Directions
This compound is a promising preclinical anti-inflammatory agent with a dual mechanism of action that targets both pro-inflammatory cytokine and prostanoid pathways. Its mode of action, involving the suppression of mRNA expression of key inflammatory mediators, suggests it may offer a therapeutic advantage over drugs with a single target. Further research is warranted to fully elucidate its signaling pathway in different cell types, to evaluate its in vivo efficacy and safety profile in animal models of inflammatory diseases, and to optimize its chemical structure for improved potency and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and related compounds.
References
CEE-1 chemical structure and properties
An in-depth analysis of scientific and chemical databases reveals no specific, widely recognized chemical entity consistently designated as "CEE-1" within the context of pharmaceutical research and drug development. The acronym "CEE" is frequently associated with other fields, such as "Chemical and Environmental Engineering" or geographical regions like "Central and Eastern Europe," but does not correspond to a known molecular structure in prominent chemical registries.
It is possible that "this compound" represents a provisional or internal codename for a novel compound within a specific research institution or pharmaceutical company. Such designations are common during the early stages of drug discovery and may not be publicly available until the research is published or patented. Without the corresponding chemical name (e.g., IUPAC name), CAS registry number, or a published chemical structure, it is not feasible to provide a detailed technical guide on its properties and associated experimental protocols.
To facilitate the creation of the requested in-depth guide, please provide a more specific identifier for the molecule of interest. This could include:
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The full chemical name
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A CAS (Chemical Abstracts Service) number
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A publication reference (e.g., a journal article or patent) that describes the synthesis or biological activity of this compound
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A 2D or 3D structural representation of the molecule (e.g., a SMILES string or a Mol file)
Upon receiving this information, a comprehensive technical guide can be developed, including the requested tables of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
An In-depth Technical Guide to the Synthesis Pathway of CEE-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for CEE-1 (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), a novel enhydrazinone ester with demonstrated anti-inflammatory, antiallergic, and antiasthmatic properties. The synthesis is presented as a logical two-step process, derived from established chemical reactions for the formation of its core structural components. This document includes detailed experimental protocols, quantitative data tables, and visualizations of the chemical transformations and biological signaling pathways.
Overview of this compound
This compound is a potent modulator of inflammatory responses. Its mechanism of action is believed to involve the inhibition of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the activation of mast cells and eosinophils. By targeting these pathways, this compound effectively reduces the release of pro-inflammatory mediators.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The core cyclohexenone ring can be constructed via a Robinson annulation, a powerful ring-forming reaction. The phenylhydrazino moiety can then be introduced through the reaction of a ketone with phenylhydrazine.
Diagram of the Proposed this compound Synthesis Pathway:
Caption: Retrosynthetic analysis of the this compound synthesis pathway.
Detailed Synthesis Protocol
The synthesis of this compound can be accomplished in two primary stages:
Step 1: Synthesis of Ethyl 4,6-diphenyl-2-oxocyclohex-3-enecarboxylate (Cyclohexenone Intermediate)
This step involves the base-catalyzed reaction of a chalcone with ethyl acetoacetate.
Experimental Workflow for Step 1:
CEE-1: A Novel Enhydrazone Ester with Potent Anti-Inflammatory Activity
An In-depth Technical Guide on the Biological Activity of CEE-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate) is a novel synthetic enhydrazone ester that has demonstrated significant potential as a dual inhibitor of pro-inflammatory cytokines and prostanoids.[1][2] This document provides a comprehensive overview of the biological activity of this compound, including its inhibitory effects on key inflammatory mediators, its mechanism of action involving the MAPK signaling pathway, and detailed experimental protocols for assessing its activity. The data presented herein underscore the potential of this compound as a therapeutic candidate for a range of inflammatory diseases, positioning it as a possible alternative to corticosteroids but with a distinct mechanism of action.[1]
Introduction
Inflammation is a complex biological response integral to a host of chronic diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. A key driver of the inflammatory cascade is the production of signaling molecules such as cytokines and prostanoids by immune cells, particularly monocytes and macrophages.[3] While existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids can modulate these pathways, they are often associated with significant side effects or limited efficacy against the full spectrum of inflammatory mediators.[1][3]
This compound has emerged as a promising small molecule that potently inhibits the release of both pro-inflammatory cytokines and prostanoids from activated human monocytes.[1] Its unique dual-action profile suggests a broad-spectrum anti-inflammatory activity that is comparable to steroids but is mechanistically distinct from NSAIDs as it does not directly affect cyclooxygenase (COX) enzyme function.[1]
Quantitative Analysis of Biological Activity
This compound exhibits a concentration-dependent inhibition of major pro-inflammatory mediators. The half-maximal inhibitory concentrations (IC50) against various mediators are summarized in the tables below.
Table 1: Inhibitory Activity of this compound on Pro-inflammatory Cytokines and Prostanoids in Human Monocytes [1]
| Mediator | IC50 (µM) |
| Tumor Necrosis Factor-alpha (TNF-α) | 2.0 |
| Prostaglandin E2 (PGE2) | 2.4 |
| Interleukin-1beta (IL-1β) | 0.25 |
| Interleukin-6 (IL-6) | 3.0 |
Table 2: Inhibitory Activity of this compound on Mast Cell and Eosinophil Function [4]
| Cell Type / Mediator | IC50 (µM) |
| Eosinophil Degranulation | 0.4 |
| Eosinophil Leukotriene C4 (LTC4) Release | 3.8 |
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
Subsequent investigations into the molecular mechanism of this compound have revealed that its anti-inflammatory effects are, at least in part, mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound has been shown to inhibit the early phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38-MAPK in activated human eosinophils.[4] This action is significant as these kinases are crucial upstream regulators of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes involved in prostanoid synthesis.
The inhibition of both ERK1/2 and p38-MAPK phosphorylation prevents the activation of downstream transcription factors, ultimately leading to a reduction in the synthesis and release of inflammatory mediators. This mechanism contrasts with that of NSAIDs, which typically target the COX enzymes directly.
Caption: this compound inhibits the phosphorylation of p38 and ERK1/2 in the MAPK signaling pathway.
Experimental Protocols
The following are generalized protocols based on the methodologies employed in the evaluation of this compound's biological activity.
Isolation and Culture of Human Monocytes
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Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.
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Monocyte Isolation: Monocytes are purified from PBMCs by adherence to plastic culture flasks for 1-2 hours at 37°C in a 5% CO2 incubator. Non-adherent cells are removed by washing with RPMI-1640 medium.
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Cell Culture: Adherent monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Measurement of Cytokine and Prostaglandin E2 Release
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Cell Plating: Isolated monocytes are seeded in 96-well plates at a density of 5 x 105 cells/mL.[1]
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Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes.[1]
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Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 0.3 µg/mL.[1]
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Incubation: The cell plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: After incubation, the culture supernatants are collected and stored at -80°C until analysis.
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Quantification: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis of MAPK Phosphorylation
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Cell Treatment: Human eosinophils or other relevant cell types are pre-treated with this compound followed by stimulation with an appropriate agonist.
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Cell Lysis: At specified time points post-stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are then stripped and re-probed with antibodies for total ERK1/2 and total p38 to ensure equal protein loading.
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Conclusion
This compound is a novel enhydrazone ester with potent dual inhibitory effects on the production of pro-inflammatory cytokines and prostanoids. Its mechanism of action, involving the suppression of the MAPK signaling pathway, distinguishes it from conventional anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential therapeutic for a variety of inflammatory conditions. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.[1]
References
- 1. Pharmacological evaluation of a novel enhydrazone ester (this compound) as a dual inhibitor of the release of pro-inflammatory cytokines and prostanoids from human monocytes [scirp.org]
- 2. Pharmacological evaluation of a novel enhydrazone ester (this compound) as a dual inhibitor of the release of pro-inflammatory cytokines and prostanoids from human monocytes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiallergic and antiasthmatic effects of a novel enhydrazinone ester (this compound): inhibition of activation of both mast cells and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for "CEE-1"
It appears there may be some ambiguity in the term "CEE-1" within the scientific community, with research pointing to several distinct areas of study. To provide a relevant and in-depth technical guide, please select from the potential research areas identified below. Each represents a unique focus for drug development and scientific investigation.
To proceed with generating a detailed technical guide, please specify which of the following topics you would like to focus on:
1. CED-1: A Key Regulator of Apoptotic Cell Clearance
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Focus: The CED-1 protein in C. elegans, a crucial receptor in the process of phagocytosis, which is the engulfment and removal of dead or dying cells.
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Relevance: Understanding the CED-1 signaling pathway has significant implications for research into autoimmune diseases, neurodegenerative disorders, and cancer, where the clearance of apoptotic cells is dysregulated. This is a well-studied pathway with a wealth of available data for a deep dive into its mechanics.
2. ECE-1: A Therapeutic Target in Cardiovascular Disease and Oncology
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Focus: Endothelin-Converting Enzyme 1 (ECE-1), a key enzyme in the production of endothelins, which are potent signaling molecules affecting blood pressure and cell growth.
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Relevance: ECE-1 is a validated drug target. Inhibitors of this enzyme have been explored for the treatment of hypertension, pulmonary hypertension, and certain types of cancer. A guide on ECE-1 would delve into its role in pathophysiology and the development of targeted therapies.
3. This compound (enhydrazone ester): A Novel Anti-Inflammatory Compound
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Focus: A specific synthetic molecule, an enhydrazone ester designated this compound, which has shown potential as a dual inhibitor of pro-inflammatory pathways.
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Relevance: This represents a specific drug discovery and development project. A technical guide would concentrate on its mechanism of action, structure-activity relationships, and the preclinical data supporting its potential as an anti-inflammatory agent.
4. The cee Gene: An Uncharacterized Role in Growth and Development
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Focus: The cee (conserved edge expressed) gene, an ancient and highly conserved gene with a largely uncharacterized function that appears to be related to organismal growth and development.
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Relevance: This is an emerging area of basic research. A guide on cee would be more exploratory, focusing on its evolutionary conservation, expression patterns, and the initial functional studies that hint at its importance, representing a frontier of developmental biology.
Your selection will allow for the creation of a tailored and comprehensive technical guide that meets the specific needs of researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the CED-1 Signaling Pathway in C. elegans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cell Death Abnormal 1 (CED-1) signaling pathway in the nematode Caenorhabditis elegans. CED-1 is a crucial transmembrane receptor involved in the phagocytosis and subsequent degradation of apoptotic cells. Understanding this pathway is vital for research into apoptosis, innate immunity, and the clearance of cellular debris, with potential implications for drug development in areas such as neurodegenerative diseases and cancer. This document details the core signaling cascade, presents quantitative data from key studies, outlines experimental protocols for its investigation, and provides visualizations of the pathway and experimental workflows.
The CED-1 Signaling Pathway
The removal of apoptotic cells, a process termed efferocytosis, is fundamental for tissue homeostasis. In C. elegans, this process is orchestrated by two partially redundant genetic pathways. One of these is initiated by the phagocytic receptor CED-1.[1][2] CED-1 is a single-pass transmembrane protein expressed on the surface of engulfing cells that recognizes apoptotic cell corpses.[1] Upon recognition, CED-1 clusters around the dying cell and initiates a signaling cascade that leads to the engulfment and degradation of the apoptotic cell.[1]
The CED-1 pathway is essential not only for the engulfment of apoptotic cells but also for the subsequent maturation of the phagosome.[1] The signaling cascade proceeds through the recruitment and activation of several key downstream effectors:
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CED-6: An adaptor protein that is recruited to the intracellular domain of CED-1.[3]
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DYN-1 (Dynamin): A large GTPase that acts downstream of CED-1 and CED-6 to facilitate the delivery of intracellular vesicles to the forming phagosome.[1]
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Phosphatidylinositol 3-phosphate (PI(3)P): A lipid signaling molecule that becomes enriched on the surface of the nascent phagosome shortly after its formation.[1]
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RAB-7: A small GTPase that is recruited to the phagosome and is crucial for its maturation and fusion with lysosomes.[1]
The sequential action of these components ensures the efficient engulfment of the apoptotic cell and its degradation within a phagolysosome.[1]
In addition to its role in apoptosis, CED-1 has also been implicated in the innate immune response of C. elegans. It is required for the proper expression of genes involved in the unfolded protein response (UPR), which is activated during pathogen infection.[4][5] This suggests that CED-1 may function as a pattern recognition receptor that can recognize both apoptotic cells and pathogens.
Caption: CED-1 signaling pathway for phagosome maturation.
Quantitative Data
The dynamics of protein recruitment and phagosome maturation in the CED-1 pathway have been quantified using time-lapse microscopy in C. elegans embryos. The following tables summarize key findings from the literature.[1]
Table 1: Temporal Order of Protein Recruitment to the Phagosome [1]
| Event | Time (minutes) after Pseudopod Closure |
| CED-1::GFP disappearance from phagosome | 8.4 ± 2.0 |
| 2xFYVE::mRFP1 (PI(3)P) appearance on phagosome | 4.1 ± 1.0 |
Data are presented as mean ± standard deviation.
Table 2: Duration of Phagosomes in Wild-Type and Mutant C. elegans [1]
| Genotype | Phagosome Duration (minutes) |
| Wild-type | 45.3 ± 7.9 |
| ced-1 | 89.0 ± 22.3 |
| dyn-1 | 104.5 ± 21.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A key technique for studying the CED-1 pathway is live imaging of C. elegans embryos expressing fluorescently tagged proteins.
This protocol is adapted from studies investigating the temporal dynamics of the CED-1 pathway.[1]
Objective: To visualize and quantify the recruitment of CED-1 pathway components to the phagosome in real-time.
Materials:
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C. elegans strain co-expressing Pced-1ced-1::gfp and Pced-12xFYVE::mrfp1.
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Agarose pads (2-5% in M9 buffer).
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Microscope slides and coverslips.
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M9 buffer.
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Levamisole solution (for immobilization).
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Confocal or spinning-disk microscope equipped with appropriate lasers and filters for GFP and mRFP1.
Procedure:
-
Preparation of Agarose Pads: Melt 2-5% agarose in M9 buffer and pipette a small drop onto a microscope slide. Quickly place another slide on top to create a thin, flat pad.
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Mounting of C. elegans Embryos:
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Pick gravid hermaphrodite worms into a drop of M9 buffer on a coverslip.
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Carefully cut open the worms to release the embryos.
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Invert the coverslip with the embryos onto the prepared agarose pad on the microscope slide.
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Add a drop of levamisole solution to the edge of the coverslip to immobilize the embryos.
-
-
Microscopy Setup:
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Place the slide on the stage of the confocal or spinning-disk microscope.
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Locate the embryos using a low-power objective and then switch to a high-power objective (e.g., 60x or 100x oil immersion).
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Set up the microscope for time-lapse imaging, capturing both GFP and mRFP1 channels.
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Acquire images at regular intervals (e.g., every 1-2 minutes) for a total duration that covers the entire process of phagocytosis and phagosome maturation (approximately 60-90 minutes).
-
-
Image Analysis:
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Analyze the resulting time-lapse movies to determine the timing of the appearance and disappearance of the fluorescent signals on the phagosome.
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Quantify the fluorescence intensity of the reporters on the phagosomal membrane over time.
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Caption: Workflow for time-lapse imaging of CED-1 signaling.
RNAi is a powerful tool in C. elegans to study gene function by knocking down the expression of specific genes.
Objective: To determine the effect of the loss of a specific gene on the CED-1 pathway.
Materials:
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NGM (Nematode Growth Medium) plates containing ampicillin and IPTG.
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E. coli strain HT115 transformed with a plasmid expressing double-stranded RNA (dsRNA) targeting the gene of interest (e.g., ced-6, dyn-1).
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C. elegans strain expressing a fluorescent reporter for the CED-1 pathway (e.g., CED-1::GFP).
Procedure:
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Bacterial Culture: Streak the HT115 E. coli strain containing the dsRNA-expressing plasmid on an LB plate with ampicillin and tetracycline. Grow a single colony overnight in LB broth with ampicillin.
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Seeding NGM Plates: Seed NGM plates containing ampicillin and IPTG with the overnight bacterial culture. Allow the bacterial lawn to grow for 1-2 days at room temperature.
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RNAi Treatment: Place L4 stage worms onto the RNAi plates. The worms will ingest the bacteria expressing the dsRNA, leading to the knockdown of the target gene in the F1 progeny.
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Analysis of Progeny: Analyze the F1 progeny for defects in the CED-1 pathway, for example, by observing the clearance of apoptotic cells using DIC microscopy or by quantifying the dynamics of fluorescent reporters as described in the time-lapse microscopy protocol.
Conclusion
The CED-1 signaling pathway in C. elegans provides a genetically tractable and visually accessible model for studying the fundamental process of apoptotic cell clearance. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to investigate this crucial biological process. Further research into the intricate regulation of the CED-1 pathway and its interplay with other signaling networks will undoubtedly yield new insights into cellular homeostasis and disease.
References
- 1. Phagocytic Receptor CED-1 Initiates a Signaling Pathway for Degrading Engulfed Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Unfolded Protein Response Genes Regulated by CED-1 are Required for Caenorhabditis elegans Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
CEE-1: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
The novel enhydrazone ester, CEE-1 (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), has emerged as a promising anti-inflammatory agent. Its ability to dually inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the prostanoid Prostaglandin E2 (PGE2) positions it as a compound of significant interest for further investigation in inflammatory disease therapeutics. This technical guide provides a comprehensive overview of the safety, handling, experimental protocols, and mechanism of action of this compound to support ongoing and future research endeavors.
Safety and Handling Guidelines
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for handling hydrazine derivatives should be strictly followed due to the presence of the hydrazino (NH-NH) functional group. Hydrazine and its derivatives are known to be reactive and potentially toxic.
1.1. General Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, butyl rubber gloves, and a protective suit or apron when handling this compound and its solutions.
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
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Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.
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Ignition Sources: Keep away from heat, sparks, and open flames.
1.2. Storage and Stability:
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Storage Conditions: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.
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Stability: Hydrazone compounds can be susceptible to hydrolysis, especially in acidic conditions.[1] Studies on aromatic hydrazones have shown they can degrade in plasma.[2][3] For experimental use, it is recommended to prepare fresh solutions of this compound. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[4]
1.3. Disposal:
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Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste.
1.4. In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
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Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
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Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Physicochemical and In Vitro Efficacy Data
The following tables summarize the key physicochemical and in vitro efficacy data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate |
| Molecular Formula | C26H28N2O3 |
| Functional Group | Enhydrazone Ester |
| Solubility (for assay) | Dimethyl sulfoxide (DMSO) |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Target Mediator | Cell Type | IC50 Value | Notes |
| TNF-α | Human Monocytes | 2.0 µM | This compound demonstrated potent inhibition of TNF-α release.[4] |
| PGE2 | Human Monocytes | 2.4 µM | This compound effectively inhibited the release of PGE2.[4] |
| Toxicity | Human Primary Monocytes | No significant toxicity | At concentrations that completely inhibited mediator release (up to 30 µM), this compound did not induce significant apoptosis or necrosis over a 24-hour period.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
3.1. Synthesis of this compound
While the definitive synthesis protocol for this compound is detailed in referenced literature, a general and plausible method for the synthesis of similar enhydrazone esters involves the reaction of a β-keto ester with a hydrazine derivative. Based on the synthesis of analogous compounds, the following is a likely protocol:
-
Reaction: A solution of an appropriate aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0°C. This diazonium salt is then added to a solution of ethyl acetoacetate and sodium acetate, maintaining a temperature below 5°C. The reaction progress is monitored by thin-layer chromatography (TLC).[5]
-
Purification: The resulting phenylhydrazone derivative can be purified by crystallization or column chromatography.
3.2. In Vitro Anti-inflammatory Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on the release of TNF-α and PGE2 from the human monocytic cell line U937.
-
Cell Culture: Culture U937 cells in a complete culture medium. For experiments, use undifferentiated cells between passages 5-10.
-
Cell Stimulation: To induce the release of inflammatory mediators, stimulate the U937 cells with a combination of 0.3 µg/mL lipopolysaccharide (LPS) and 50 nM phorbol myristate acetate (PMA).[4]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.05%. Pre-treat the cells with this compound for 30 minutes before adding the LPS and PMA stimulus.
-
Incubation: Incubate the cells for an appropriate time to measure mediator release (e.g., 24 hours for TNF-α and PGE2).
-
Quantification of Mediators:
-
TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
PGE2: Similarly, measure the concentration of PGE2 in the cell culture supernatant using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α and PGE2 release for each concentration of this compound compared to the vehicle-treated (DMSO) control. Determine the IC50 values using appropriate software.
3.3. RNA Extraction and Real-Time PCR for TNF-α and COX-2 mRNA Expression
This protocol is for determining the effect of this compound on the gene expression of TNF-α and Cyclooxygenase-2 (COX-2).
-
Treatment and RNA Extraction: Treat U937 cells with this compound and/or LPS/PMA as described above. Extract total RNA from the cells at a predetermined time point (e.g., 2 hours post-stimulation for TNF-α and 6 hours for COX-2) using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR (qPCR) using specific primers for TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression of TNF-α and COX-2 in this compound treated cells compared to control cells.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the upregulation of mRNA for TNF-α and COX-2.[4] This suggests that this compound acts at the level of gene transcription. The stimulation of monocytic cells with LPS triggers a signaling cascade that leads to the activation of transcription factors responsible for the expression of pro-inflammatory genes.
The primary pathway initiated by LPS involves the Toll-like receptor 4 (TLR4). Activation of TLR4 leads to the recruitment of adaptor proteins such as MyD88, which in turn activates a cascade of kinases, including the Mitogen-Activated Protein Kinases (MAPKs) – ERK, JNK, and p38 – and the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of kappa B (IκB), leading to its degradation and the subsequent translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) into the nucleus.[4][6][7][8] NF-κB is a key transcription factor that binds to the promoter regions of the TNF-α and COX-2 genes, initiating their transcription.[9][10]
The mechanism of this compound is believed to interfere with this signaling pathway, preventing the transcriptional activation of these pro-inflammatory genes, a mode of action that is similar to that of steroids.[4]
Caption: this compound signaling pathway in LPS-stimulated monocytes.
This guide is intended to provide a foundational understanding of this compound for research purposes. As with any investigational compound, it is imperative to adhere to rigorous safety standards and to consult the primary literature for the most detailed information. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of Mitogen-activated Protein Kinases and NFκB in LPS-induced CD40 Expression on Human Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide activation of the MEK-ERK1/2 pathway in human monocytic cells mediates tissue factor and tumor necrosis factor alpha expression by inducing Elk-1 phosphorylation and Egr-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Evidence for Involvement of NF-κB in the Transcriptional Control of COX-2 Gene Expression by IL-1β ☆ | Semantic Scholar [semanticscholar.org]
- 10. dovepress.com [dovepress.com]
CEE-1 solubility and stability data
An in-depth analysis of publicly available data reveals a significant ambiguity in the designation "CEE-1," which corresponds to multiple distinct chemical entities. This lack of a unique identifier precludes the creation of a comprehensive technical guide on a single "core" compound. The information gathered pertains to several different substances, each with its own set of properties.
For progress to be made, clarification of the specific chemical structure or a more precise identifier for "this compound" is essential.
Potential Candidates for "this compound"
Initial research has identified the following compounds, which are sometimes referred to by abbreviations or names containing "CEE":
-
Creatine Ethyl Ester (CEE): A nutritional supplement. It is reported to degrade rapidly to creatinine in gastric acid.[1][2]
-
2-Chloroethyl ethyl sulfide: A chemical compound also known as half-mustard gas.[3][4][5][6]
-
1-Chloroethyl chloroformate: A chemical reagent used in organic synthesis.
-
Cee-Bee® EPC 1: A concentrated neutral water-based detergent.[7][8]
The solubility and stability data for these compounds are distinct and not interchangeable.
General Principles of Solubility and Stability
While specific data for "this compound" cannot be provided without further clarification, general principles governing the solubility and stability of chemical compounds are well-established.
Solubility
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. Key factors influencing solubility include:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar compounds tend to dissolve in polar solvents (e.g., water), while nonpolar compounds dissolve in nonpolar organic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.
-
pH: For ionizable compounds, the pH of the solution can significantly impact solubility.
Experimental Protocol for Solubility Determination (General):
A common method for determining solubility is the shake-flask method .
-
Preparation: A supersaturated solution of the compound in the solvent of interest is prepared.
-
Equilibration: The solution is agitated (e.g., in a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Stability
Chemical stability refers to the ability of a substance to resist chemical change or decomposition. Factors affecting stability include:
-
Temperature: Higher temperatures generally accelerate degradation reactions.[9]
-
pH: The stability of a compound can be highly dependent on the pH of its environment.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: Contact with oxidizing agents can lead to decomposition.[3][4][5]
-
Moisture: Humidity can promote hydrolysis and other degradation pathways.[10]
Experimental Protocol for Stability Assessment (General):
Stability studies are crucial in pharmaceutical development to establish a product's shelf life.[10][11][12]
-
Forced Degradation (Stress Testing): The compound is subjected to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to identify potential degradation products and pathways.
-
Accelerated Stability: The compound is stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict its long-term stability.
-
Long-Term Stability: The compound is stored under recommended storage conditions (e.g., 25°C / 60% RH) for an extended period (e.g., up to 5 years), with samples tested at regular intervals.
-
Analysis: At each time point, the samples are analyzed for the concentration of the parent compound and the presence of any degradation products, typically using a stability-indicating HPLC method.
Signaling Pathways and Workflows
The visualization of signaling pathways or experimental workflows is highly specific to the compound and its biological target or the process being studied. Without a defined "this compound," any diagram would be purely speculative.
For instance, if "this compound" were a targeted protein degrader, a relevant diagram would illustrate the Ubiquitin-Proteasome System.
Caption: A generalized workflow of the Ubiquitin-Proteasome System for targeted protein degradation.
To proceed with the creation of a detailed technical guide, the specific identity of "this compound" must be provided.
References
- 1. These are the 7 main types of creatine – and the only one you actually need [womenshealthmag.com]
- 2. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloroethyl ethyl sulfide CAS#: 693-07-2 [m.chemicalbook.com]
- 7. cee-bee.com [cee-bee.com]
- 8. Cee-Bee® EPC 1 - Cee-Bee Asia Pacific [ceebee.com.sg]
- 9. domyown.com [domyown.com]
- 10. iltusa.com [iltusa.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for CEE-1 in MCF-7 Human Breast Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEE-1 is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in breast cancer. These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in the MCF-7 human breast cancer cell line. The protocols detailed herein cover essential assays for determining cell viability, and apoptosis induction, and elucidating the underlying signaling pathways affected by this compound treatment.
Data Presentation
Table 1: In Vitro Efficacy of this compound on MCF-7 Cell Viability
| This compound Concentration (µM) | Mean Percent Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.2 |
| 1 | 85.3 | 3.8 |
| 5 | 62.1 | 5.1 |
| 10 | 41.5 | 4.5 |
| 25 | 22.8 | 3.2 |
| 50 | 10.2 | 2.1 |
Table 2: Apoptosis Induction in MCF-7 Cells Treated with this compound for 24 Hours
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V-FITC/PI Staining) |
| 0 (Vehicle Control) | 4.5 |
| 10 | 28.7 |
| 25 | 55.3 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of MCF-7 Cells
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with fresh medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound (10 and 25 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
Caption: Experimental workflow for evaluating this compound in vitro.
Application Notes and Protocols for CEE-1 in Western Blot and PCR
For Researchers, Scientists, and Drug Development Professionals
The term "CEE-1" is an acronym that can refer to several distinct biological entities. To provide comprehensive guidance, this document presents detailed application notes and protocols for the use of three different "this compound" molecules in Western Blot and PCR assays:
-
CED-1 (Cell Death Abnormal 1): A transmembrane receptor in C. elegans crucial for the engulfment of apoptotic cells.
-
This compound (Enhydrazone Ester): A synthetic compound with anti-inflammatory properties.
-
Event 'EE-1': A specific genetic modification event in Bt eggplant, conferring insect resistance.
CED-1 (Cell Death Abnormal 1) in Western Blot
Application Note: Detecting CED-1 and its Signaling Pathway Components
Western blotting is a key technique to study the expression and activation of the phagocytic receptor CED-1 and its downstream signaling partners. In the nematode C. elegans, CED-1 is a single-pass transmembrane protein that plays a critical role in recognizing and clearing apoptotic cells.[1] Upon recognition of phosphatidylserine on the surface of apoptotic cells, CED-1 initiates a signaling cascade involving the adaptor protein CED-6 and the large GTPase DYN-1 (dynamin), ultimately leading to phagosome maturation and degradation of the cell corpse.[1][2][3]
Researchers can use Western Blot to:
-
Quantify CED-1 protein levels in different genetic backgrounds (e.g., wild-type vs. mutant strains) or under various experimental conditions.
-
Analyze the expression of downstream effectors such as CED-6 and DYN-1.
-
Investigate the phosphorylation status of signaling intermediates, if specific phospho-antibodies are available, to understand pathway activation.
Experimental Protocol: Western Blot for CED-1
This protocol provides a general framework for detecting CED-1 from C. elegans lysates.
I. Sample Preparation (C. elegans lysate)
-
Grow and harvest a synchronized population of C. elegans.
-
Wash the worm pellet with ice-cold M9 buffer.
-
Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lyse the worms by sonication or bead beating on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. SDS-PAGE and Electrotransfer
-
Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
III. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CED-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CED-1 signaling pathway for apoptotic cell engulfment.
Caption: General workflow for Western Blot analysis.
This compound (Enhydrazone Ester) in Cellular Assays with Western Blot and PCR Readouts
Application Note: Investigating the Anti-inflammatory Effects of this compound
This compound is a novel enhydrazone ester identified as a dual inhibitor of the release of pro-inflammatory cytokines and prostanoids from human monocytes.[4] Its mechanism of action is suggested to be similar to that of steroids rather than non-steroidal anti-inflammatory drugs (NSAIDs), as it appears to inhibit the synthesis of pro-inflammatory mediators without directly affecting COX-2 enzyme function.[4]
Researchers can utilize Western Blot and PCR to elucidate the molecular mechanisms of this compound:
-
Quantitative RT-PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes involved in prostanoid synthesis (e.g., COX-2) in immune cells (like monocytes or macrophages) treated with this compound and stimulated with an inflammatory agent (e.g., LPS).
-
Western Blot: To assess the protein levels of key inflammatory signaling proteins (e.g., COX-2, IκBα, phosphorylated NF-κB) to determine if this compound affects their expression or activation.
Experimental Protocol: qRT-PCR for Cytokine mRNA Expression
This protocol describes how to measure the effect of this compound on gene expression in cultured monocytes.
I. Cell Culture and Treatment
-
Culture human monocytes (e.g., THP-1 cell line) under standard conditions.
-
Differentiate monocytes into macrophages if required by the experimental design (e.g., using PMA).
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a suitable duration (e.g., 4-6 hours) to induce cytokine expression.
II. RNA Extraction and cDNA Synthesis
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
III. Quantitative PCR
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., TNF, IL6, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a thermal cycler with the following typical stages: denaturation, annealing, and extension.[5]
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation: Effect of this compound on Gene Expression
| Treatment Group | Target Gene | Relative mRNA Expression (Fold Change vs. LPS Control) |
| Vehicle + LPS | TNF-α | 1.00 |
| This compound (1 µM) + LPS | TNF-α | 0.45 |
| This compound (10 µM) + LPS | TNF-α | 0.12 |
| Vehicle + LPS | IL-6 | 1.00 |
| This compound (1 µM) + LPS | IL-6 | 0.52 |
| This compound (10 µM) + LPS | IL-6 | 0.18 |
Note: Data are hypothetical and for illustrative purposes.
Logical Relationship and Workflow Diagrams
Caption: Hypothesized mechanism of this compound in inhibiting inflammation.
'EE-1' Event in Bt Eggplant using PCR
Application Note: Event-Specific PCR for GMO Detection
'EE-1' refers to a specific genetic transformation event in eggplant, where the cry1Ac gene from Bacillus thuringiensis (Bt) has been integrated into the plant's genome to provide resistance against the fruit and shoot borer.[6] Event-specific PCR is a highly accurate method to detect the presence of this specific genetic modification. This technique uses one primer that binds to the inserted transgene and another that binds to the adjacent plant genomic DNA, ensuring that only the specific 'EE-1' event is amplified.[6]
This method is crucial for:
-
Confirming the presence of the 'EE-1' event in breeding programs.
-
Regulatory compliance and GMO labeling.
-
Research on the stability and inheritance of the transgene.
Experimental Protocol: Event-Specific PCR for 'EE-1'
This protocol provides a general method for detecting the 'EE-1' event in eggplant leaf tissue.
I. DNA Extraction
-
Collect a small amount of fresh eggplant leaf tissue (e.g., from a leaf punch).
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Extract genomic DNA using a plant DNA extraction kit or a CTAB-based method.
-
Assess the quality and quantity of the extracted DNA using gel electrophoresis and spectrophotometry.
II. PCR Amplification
-
Prepare a PCR master mix containing:
-
Nuclease-free water
-
PCR buffer (with MgCl₂)
-
dNTPs
-
Forward primer (specific to the eggplant genome flanking the insertion site)
-
Reverse primer (specific to the cry1Ac insert of the 'EE-1' event)
-
Taq DNA polymerase
-
Template DNA (e.g., 50-100 ng)
-
-
Use appropriate controls:
-
Positive Control: DNA from a confirmed 'EE-1' eggplant.
-
Negative Control: DNA from a non-transgenic eggplant.
-
No-Template Control: Nuclease-free water instead of DNA.
-
-
Perform PCR in a thermal cycler with the following stages:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-specific).
-
Extension: 72°C for 1 minute (adjust based on expected amplicon size).
-
-
Final Extension: 72°C for 10 minutes.
-
III. Gel Electrophoresis
-
Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size (e.g., 580 bp for 'EE-1') in a sample indicates a positive result.[6]
Data Presentation: Expected PCR Results
| Sample | Expected Band (e.g., 580 bp) | Interpretation |
| 'EE-1' Plant DNA | Present | Positive for 'EE-1' event |
| Non-Bt Plant DNA | Absent | Negative for 'EE-1' event |
| Positive Control | Present | PCR reagents and conditions are valid |
| Negative Control | Absent | No contamination in reagents |
Experimental Workflow Diagram
Caption: Workflow for event-specific PCR detection.
References
- 1. Phagocytic Receptor CED-1 Initiates a Signaling Pathway for Degrading Engulfed Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brynmawr.edu [brynmawr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of the CED-1 Signaling Pathway in C. elegans
Audience: Researchers, scientists, and developmental biology professionals.
Introduction: The clearance of apoptotic cells is a fundamental process in tissue homeostasis and development. In the nematode Caenorhabditis elegans, the phagocytic receptor CED-1 plays a pivotal role in recognizing and engulfing apoptotic cells, initiating a signaling cascade that leads to the degradation of the cellular corpse. These application notes provide an overview of the CED-1 signaling pathway and protocols for its investigation in in vivo and ex vivo settings, which can be adapted for in vitro studies of the conserved signaling components.
Quantitative Data Summary
While specific in vitro dosage and concentration data for a compound labeled "CEE-1" is not available in the current literature, the study of the CED-1 signaling pathway in C. elegans provides a temporal map of protein recruitment to the phagosome. This data is crucial for designing experiments to investigate the pathway's dynamics.
| Reporter Protein | Time of Arrival at Phagocytic Cup/Phagosome (minutes) | Peak Signal Intensity (minutes) | Signal Duration |
| CED-1::GFP | 0 (Initiation of engulfment) | ~10-15 | Persists through early degradation |
| 2xFYVE::mRFP1 (PI(3)P biosensor) | ~15-20 | ~30-40 | Persists until corpse degradation |
| GFP::RAB-7 | ~20-25 | ~40-50 | Persists until corpse degradation |
| HGRS-1::mRFP1 | ~25-30 | ~45-55 | Gradually increases until degradation |
| CTNS-1::mRFP1 | ~30-35 | ~50-60 | Gradually increases until degradation |
Note: The timeline is an approximation based on live-cell imaging studies in C. elegans embryos and can vary depending on the specific apoptotic cell and experimental conditions.
Signaling Pathways
The CED-1 signaling pathway is integral to the process of apoptotic cell clearance, from recognition to the final degradation of the cell corpse. The pathway can be broadly divided into two major branches that regulate cytoskeletal rearrangement and phagosome maturation.
CED-1 Mediated Phagosome Maturation
This pathway is initiated by the recognition of apoptotic cells by the CED-1 receptor, leading to the recruitment of downstream effectors that orchestrate the maturation of the phagosome into a phagolysosome for the degradation of the engulfed cell.
Caption: CED-1 signaling pathway for phagosome maturation.
Parallel Pathways for Cytoskeletal Rearrangement
Two partially redundant and parallel pathways control the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell. One pathway is initiated by CED-1, while the other involves the CED-2, CED-5, and CED-12 proteins, which converge on the Rho GTPase CED-10 (Rac1).
Caption: Parallel pathways for cytoskeletal rearrangement during engulfment.
Experimental Protocols
The following protocols provide a general framework for studying the CED-1 signaling pathway.
Live-Cell Imaging of Phagosome Maturation in C. elegans Embryos
Objective: To visualize the recruitment of key signaling proteins to the phagosome in real-time.
Materials:
-
C. elegans strain co-expressing fluorescently tagged reporter proteins (e.g., Pced-1::ced-1::gfp and Pced-1::2xFYVE::mrfp1).
-
Agarose pads (2-5%) on microscope slides.
-
M9 buffer.
-
Levamisole solution (for immobilization).
-
Confocal microscope with time-lapse imaging capabilities.
Protocol:
-
Prepare agarose pads on microscope slides.
-
Pick gravid adult hermaphrodite worms into a drop of M9 buffer on a coverslip.
-
Dissect the worms to release embryos.
-
Transfer the embryos to the agarose pad on the slide.
-
Add a drop of levamisole solution to immobilize the embryos.
-
Cover with a coverslip and seal with petroleum jelly.
-
Mount the slide on the confocal microscope.
-
Identify an embryo at the appropriate developmental stage (e.g., comma stage) where apoptotic events are frequent.
-
Acquire time-lapse images in the GFP and mRFP channels at regular intervals (e.g., every 1-2 minutes) for a period of 60-90 minutes.
-
Analyze the image series to determine the temporal and spatial localization of the fluorescently tagged proteins around the phagosome.
Immunofluorescence Staining of Fixed Embryos
Objective: To visualize the localization of endogenous or tagged proteins in the context of the CED-1 pathway at a fixed time point.
Materials:
-
C. elegans embryos.
-
Methanol and acetone (for fixation).
-
Phosphate-buffered saline (PBS).
-
Primary antibodies against proteins of interest (e.g., anti-CED-1).
-
Fluorescently labeled secondary antibodies.
-
DAPI (for nuclear staining).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Harvest and wash C. elegans embryos.
-
Perform freeze-cracking on a poly-L-lysine coated slide to permeabilize the eggshell.
-
Fix the embryos by incubating in cold methanol followed by cold acetone.
-
Wash the embryos with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with BSA and Triton X-100).
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount the slide with mounting medium and a coverslip.
-
Image the stained embryos using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the function of a gene or compound in the context of the CED-1 signaling pathway.
Caption: General experimental workflow for studying the CED-1 pathway.
Application Notes and Protocols for CEE-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract These application notes provide a comprehensive overview of the administration and pharmacological effects of CEE-1 (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), a novel enhydrazinone ester with significant anti-inflammatory, antiallergic, and antiasthmatic properties. This document includes a summary of its mechanism of action, quantitative data from key studies, and detailed protocols for its application in established murine models of allergy and asthma. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Pharmacological Profile of this compound
This compound has demonstrated potent efficacy as a dual inhibitor of pro-inflammatory mediators. Its primary mechanism of action involves the suppression of activation pathways in key immune cells like mast cells and eosinophils.
1.1. Mechanism of Action this compound effectively inhibits the release of cytokines and prostanoids.[1] In studies involving human eosinophils, the compound was found to significantly inhibit the early phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK), without affecting calcium transients.[2] This suggests that this compound exerts its anti-inflammatory effects by blocking MAPK activation pathways, which are critical for cellular responses such as degranulation and leukotriene C4 (LTC4) release in mast cells and eosinophils.[2]
References
CEE-1 applications in [disease model, e.g., cancer, neurodegeneration]
Application Notes and Protocols: CEE-1 in Disease Models
Introduction:
The designation "this compound" has been identified in scientific literature corresponding to two distinct entities: a novel synthetic enhydrazone ester with anti-inflammatory properties and a gene in Caenorhabditis elegans (this compound), the human ortholog of which is Guided Entry of Tail-anchored proteins factor 4 (GET4). This document provides detailed application notes and protocols for the study of both entities in the context of cancer and neurodegeneration research.
Section 1: The Enhydrazone Ester this compound in Inflammatory Disease Models
The novel enhydrazone ester, this compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), has demonstrated potent anti-inflammatory activity by dually inhibiting the release of pro-inflammatory cytokines and prostanoids.[1][2] This positions this compound as a compound of interest for research in diseases with a significant inflammatory component, such as certain cancers and neurodegenerative disorders.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Pro-inflammatory Mediators
| Mediator | Cell Type | Stimulant | IC50 (µM) | Efficacy | Reference |
| TNF-α | Human Monocytes | Lipopolysaccharide (LPS) | 2.0 | Almost complete inhibition at 30 µM | [1] |
| PGE2 | Human Monocytes | Lipopolysaccharide (LPS) | 2.4 | Almost complete inhibition at 30 µM | [1] |
| Degranulation | Human Eosinophils | Stimulant | 0.4 | Significant inhibition | [3] |
| Leukotriene C4 (LTC4) | Human Eosinophils | Stimulant | 3.8 | Significant inhibition | [3] |
Mechanism of Action
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the up-regulation of messenger RNA (mRNA) for Tumor Necrosis Factor-alpha (TNF-α) and the prostanoid-synthetic enzyme, cyclo-oxygenase-2 (COX-2).[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to affect COX-2 enzyme function directly, indicating a mechanism of action more similar to that of steroids.[1][2] Further studies have shown that this compound can inhibit the early phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK), suggesting an interference with key inflammatory signaling cascades.[3]
Mandatory Visualizations
Caption: Mechanism of action of the enhydrazone ester this compound.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This protocol is designed to assess the effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and PGE2
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the positive control (Dexamethasone) in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1%.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to a final concentration of 1 µg/mL to stimulate cytokine release. Include unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine analysis using ELISA kits for TNF-α and PGE2, following the manufacturer's instructions.
-
To assess cell viability, perform an MTT or PrestoBlue assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Calculate the IC50 values for this compound for the inhibition of TNF-α and PGE2 release.
Section 2: The C. elegans Gene this compound (Human Ortholog GET4) in Cancer and Neurodegeneration Models
In the model organism Caenorhabditis elegans, the gene this compound is the ortholog of the human gene GET4 (Guided Entry of Tail-anchored proteins factor 4). GET4 is a component of a complex that regulates the localization of the BCL2-associated athanogene 6 (BAG6), a protein implicated in tumor progression.[4][5] Recent research has also identified a neuroprotective role for the loss of GET4.[6][7]
Applications in Cancer Research
High expression of GET4 has been identified as an independent poor prognostic factor in colorectal cancer (CRC), where it is believed to promote tumor growth by facilitating cell cycle progression.[4][8] GET4 regulates the cytoplasmic localization of BAG6, which in turn influences p53 acetylation and reduces p21 expression.[4][8]
Table 2: Role of GET4 in Colorectal Cancer
| Feature | Observation | Implication | Reference |
| Expression in CRC | Overexpressed in tumor cells due to increased DNA copy number. | Potential prognostic biomarker. | [4][8] |
| Prognostic Value | High expression is an independent poor prognostic factor. | Indicates poorer patient outcomes. | [4][8] |
| Function | Promotes tumor growth and cell cycle progression. | Potential therapeutic target. | [4][8] |
| Mechanism | Regulates cytoplasmic localization of BAG6, affecting p53 pathway. | Inhibition may restore tumor suppressor function. | [4][8] |
Applications in Neurodegeneration Research
Genome-wide CRISPR/Cas9 screens have revealed that the loss of GET4 is neuroprotective.[6][7] The mechanism involves an increase in mitochondria-endoplasmic reticulum contact sites (MERCS), which are crucial for cellular signaling and calcium homeostasis.[6][7][9] Loss of GET4 leads to increased mitochondrial calcium uptake and respiration.[6][7] In a Drosophila model of Alzheimer's disease, suppression of get4 rescued motor ability, improved lifespan, and prevented neurodegeneration.[6][7]
Mandatory Visualizations
Caption: Dual roles of GET4 in cancer and neurodegeneration.
Experimental Protocols
Protocol 2: CRISPR/Cas9-mediated Knockout of GET4 in a Human Cell Line
This protocol describes the generation of a GET4 knockout cell line to study its function in a disease-relevant context (e.g., a colorectal cancer cell line like SW480 or a neuronal cell line like SH-SY5Y).
Materials:
-
Target human cell line
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting GET4
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection marker)
-
Culture medium and supplements
-
PCR primers for genomic DNA verification
-
Antibodies for Western blot analysis of GET4 protein
Procedure:
-
gRNA Design and Cloning:
-
Design at least two gRNAs targeting an early exon of the GET4 gene using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cells at an appropriate density.
-
The next day, infect the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
-
Selection of Knockout Cells:
-
48 hours post-infection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 7-10 days until all non-transduced cells are eliminated.
-
-
Verification of Knockout:
-
Genomic DNA: Isolate genomic DNA from the selected cell population. Perform PCR using primers flanking the gRNA target site, followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels.
-
Protein Expression: Perform Western blot analysis using an antibody specific for GET4 to confirm the absence of the protein.
-
-
Functional Assays:
-
The verified GET4 knockout cell line can now be used for functional assays, such as cell proliferation assays, cell cycle analysis, or assessment of mitochondrial function and MERCS formation.
-
Protocol 3: RNA interference (RNAi) screen for this compound function in C. elegans
This protocol outlines a basic RNAi experiment to study the effect of this compound knockdown on a specific phenotype in C. elegans, such as cisplatin resistance or a neurodegeneration-related phenotype.
Materials:
-
C. elegans strain of interest (e.g., wild-type N2 or a specific disease model)
-
NGM (Nematode Growth Medium) agar plates
-
E. coli strain HT115(DE3) containing an L4440 vector with a this compound insert or the empty vector as a control.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Cisplatin (for resistance assays)
-
Stereo microscope
Procedure:
-
Prepare RNAi Plates:
-
Pour NGM agar plates and allow them to solidify.
-
Spot the plates with a concentrated culture of the appropriate RNAi bacteria (this compound or empty vector control).
-
Induce dsRNA expression by adding IPTG to the plates to a final concentration of 1 mM.
-
Allow the bacterial lawn to grow overnight at room temperature.
-
-
Synchronize Worms:
-
Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.
-
-
RNAi Treatment:
-
Plate the synchronized L1 larvae onto the prepared RNAi plates.
-
Allow the worms to grow and develop at 20°C. The knockdown of this compound will occur as the worms feed on the bacteria expressing the dsRNA.
-
-
Phenotypic Analysis:
-
Cisplatin Resistance: Once the worms reach the young adult stage, transfer them to NGM plates containing a specific concentration of cisplatin. Monitor survival over time compared to the control worms.
-
Neurodegeneration Phenotype: If using a neurodegeneration model (e.g., expressing a toxic protein), assess relevant phenotypes such as motility (thrashing assay), paralysis, or neuronal integrity (if fluorescent markers are present) at specific time points.
-
-
Data Analysis:
-
Analyze the data statistically to determine if the knockdown of this compound has a significant effect on the phenotype of interest. For survival assays, Kaplan-Meier survival curves can be generated. For motility assays, the number of thrashes per minute can be counted and compared between groups.
-
References
- 1. Pharmacological evaluation of a novel enhydrazone ester (this compound) as a dual inhibitor of the release of pro-inflammatory cytokines and prostanoids from human monocytes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiallergic and antiasthmatic effects of a novel enhydrazinone ester (this compound): inhibition of activation of both mast cells and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GET4 is a novel driver gene in colorectal cancer that regulates the localization of BAG6, a nucleocytoplasmic shuttling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]GET4 is a novel driver gene in colorectal cancer that regulates the localization of BAG6, a nucleocytoplasmic shuttling protein [scienceon.kisti.re.kr]
- 6. Genome-wide CRISPR/Cas9 screen shows that loss of GET4 increases mitochondria-endoplasmic reticulum contact sites and is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GET4 is a novel driver gene in colorectal cancer that regulates the localization of BAG6, a nucleocytoplasmic shuttling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 screen shows that loss of GET4 increases mitochondria-endoplasmic reticulum contact sites and is neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CEE-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEE-1 is a novel enhydrazone ester identified as a potent dual inhibitor of pro-inflammatory cytokine and prostanoid release. Its mechanism of action suggests significant potential as a therapeutic agent for a wide range of inflammatory diseases. High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of such compounds. This document provides detailed application notes and protocols for the high-throughput screening of this compound and analogous compounds to assess their anti-inflammatory activity.
The primary objective of the described HTS campaign is to identify and characterize compounds that simultaneously inhibit the production of key inflammatory mediators, specifically tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, and prostaglandin E2 (PGE2), a pro-inflammatory prostanoid. This dual-inhibition profile is a key characteristic of this compound's therapeutic potential. The screening workflow is designed to be robust, scalable, and provide multi-parametric data to enable informed decision-making in the early stages of drug discovery.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The production of TNF-α and PGE2 in response to inflammatory stimuli, such as lipopolysaccharide (LPS), is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Signaling Pathway: Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of pro-inflammatory genes, including TNF-α, leading to their transcription.
-
MAPK Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38 kinases, is also activated by LPS. These kinases phosphorylate various downstream transcription factors and enzymes, such as activator protein-1 (AP-1) and cyclooxygenase-2 (COX-2). The activation of these pathways is crucial for the production of pro-inflammatory cytokines and the enzymatic synthesis of prostanoids like PGE2.
This compound is hypothesized to interfere with one or more key nodes within these pathways, leading to the observed dual inhibition of TNF-α and PGE2.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and potential targets of this compound.
High-Throughput Screening Workflow
A multi-parametric HTS workflow is employed to identify and characterize dual inhibitors of cytokine and prostanoid release. The workflow integrates three key assays: a primary screen for TNF-α inhibition, a secondary screen for PGE2 inhibition on the hits from the primary screen, and a counter-screen for cell viability to eliminate cytotoxic compounds.
Figure 2: High-throughput screening workflow for identifying dual inhibitors of cytokine and prostanoid release.
Data Presentation
Quantitative data from the HTS assays should be structured for clear comparison. Key parameters include the half-maximal inhibitory concentration (IC50) and the Z' factor, a statistical measure of assay quality.
Table 1: Representative HTS Data for this compound and Control Compounds
| Compound | Primary Screen: TNF-α Inhibition IC50 (µM) | Secondary Screen: PGE2 Inhibition IC50 (µM) | Counter-Screen: Cell Viability CC50 (µM) | Z' Factor (TNF-α Assay) | Z' Factor (PGE2 Assay) |
| This compound | 1.5 | 2.8 | > 50 | 0.78 | 0.72 |
| Dexamethasone (Positive Control) | 0.1 | 5.2 | > 100 | 0.82 | 0.68 |
| Indomethacin (Positive Control) | > 50 | 0.5 | > 100 | N/A | 0.85 |
| DMSO (Negative Control) | - | - | - | N/A | N/A |
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Primary Screening: TNF-α Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a high-throughput assay to measure the inhibition of TNF-α production in LPS-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound and control compounds
-
TNF-α HTRF assay kit (e.g., from Cisbio)
-
384-well white, low-volume assay plates
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Assay Procedure:
-
Seed the differentiated THP-1 cells into 384-well plates at a density of 5 x 10^4 cells/well in 20 µL of assay medium.
-
Add 100 nL of test compounds (including this compound and controls) at various concentrations using an acoustic liquid handler.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding 5 µL of LPS solution to a final concentration of 1 µg/mL.
-
Incubate for 18 hours at 37°C.
-
Add 5 µL of the HTRF detection reagents (anti-TNF-α antibody conjugated to a donor fluorophore and an acceptor fluorophore) to each well.
-
Incubate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plates on an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Calculate IC50 values using a non-linear regression analysis.
-
Calculate the Z' factor for each assay plate to assess quality. An acceptable Z' factor is typically ≥ 0.5.
-
Secondary Screening: PGE2 Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol is for the quantification of PGE2 in the supernatant of LPS-stimulated cells to confirm the dual inhibitory activity of primary hits.
Materials:
-
Supernatants from the primary screening plates
-
PGE2 EIA kit (e.g., from Cayman Chemical)
-
96-well EIA plates
-
Microplate reader capable of measuring absorbance at 405-420 nm
Protocol:
-
Sample Preparation:
-
Carefully collect the supernatant from the wells of the primary screening plates containing the primary hits.
-
-
EIA Procedure:
-
Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and cell culture supernatants to the EIA plate pre-coated with a capture antibody.
-
Adding a PGE2-acetylcholinesterase (AChE) tracer.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding Ellman's reagent, which contains the substrate for AChE, to develop a colorimetric signal.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader.
-
Generate a standard curve and calculate the concentration of PGE2 in each sample.
-
Determine the percent inhibition of PGE2 production for each compound concentration.
-
Calculate IC50 values for the confirmed dual inhibitors.
-
Counter-Screening: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is performed to identify and exclude compounds that inhibit TNF-α and PGE2 production due to cytotoxicity.
Materials:
-
Differentiated THP-1 cells
-
Assay medium
-
This compound and hit compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Assay Procedure:
-
Seed differentiated THP-1 cells into 384-well plates as in the primary screen.
-
Add the hit compounds at the same concentrations used in the primary and secondary screens.
-
Incubate for the same duration as the primary screen (18 hours) at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the DMSO-treated control cells.
-
Determine the CC50 value for each compound. Compounds with a CC50 value significantly lower than their IC50 values for TNF-α and PGE2 inhibition are considered cytotoxic and are deprioritized.
-
Conclusion
The provided application notes and protocols outline a comprehensive and robust high-throughput screening strategy for the identification and characterization of dual inhibitors of pro-inflammatory cytokine and prostanoid release, such as this compound. By integrating multi-parametric assays and rigorous data analysis, this workflow enables the efficient selection of promising anti-inflammatory lead compounds for further development. The clear presentation of data and detailed methodologies are intended to facilitate the implementation of these screening campaigns in a research and drug discovery setting.
Application Notes and Protocols for CEE-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEE-1, identified as ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate, is a novel enhydrazone ester with potent anti-inflammatory properties.[1][2] It functions as a dual inhibitor, effectively suppressing the release of both pro-inflammatory cytokines and prostanoids from activated human monocytes.[1] This dual-action profile suggests a mechanism of action more akin to steroids than traditional non-steroidal anti-inflammatory drugs (NSAIDs), positioning this compound as a promising candidate for further investigation in the development of new anti-inflammatory therapies.[1]
These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro research applications, along with a summary of its biological activity and proposed mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound on the release of key inflammatory mediators from lipopolysaccharide (LPS)-activated human monocytes has been quantified. The half-maximal inhibitory concentration (IC50) values for Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) are presented in the table below.
| Mediator | IC50 Value (μM) | Cell Type | Activator |
| TNF-α | 2.0 | Human Monocytes | LPS |
| PGE2 | 2.4 | Human Monocytes | LPS |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound, suitable for use in in vitro cell-based assays.
Materials:
-
This compound (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Tare the Balance: In a chemical fume hood, place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared microcentrifuge tube.
-
Calculate DMSO Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolve this compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the this compound stock solution in sterile culture medium immediately before use.
Proposed Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine TNF-α and the prostanoid PGE2.[1] The production of these mediators is regulated by complex intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[2][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory proteins, including TNF-α.[2][3]
MAPK Signaling Pathway: The MAPK family of kinases, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a wide range of extracellular stimuli, including inflammatory signals.[4][5][6] Activation of MAPK pathways by stimuli like LPS leads to the phosphorylation and activation of various transcription factors that, in turn, regulate the expression of inflammatory genes, including those for cytokines and the enzyme cyclooxygenase-2 (COX-2), which is essential for PGE2 synthesis.[4][5]
It is proposed that this compound inhibits one or more key steps within these signaling cascades, thereby preventing the downstream production of TNF-α and PGE2.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Proposed inhibitory action of this compound on inflammatory signaling pathways.
References
Application Notes and Protocols for In Vivo Delivery of COX-2/PGE2 Pathway Modulators
Disclaimer: The specific compound "CEE-1" was not identified in publicly available scientific literature. The following application notes and protocols are based on the in vivo delivery of well-documented modulators of the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) signaling pathway and are intended to serve as a comprehensive guide for researchers working with similar compounds.
Introduction
The Cyclooxygenase-2 (COX-2) enzyme and its primary metabolic product, Prostaglandin E2 (PGE2), are pivotal mediators in a variety of physiological and pathological processes, including inflammation, pain, cancer, and renal function.[1][2][3] COX-2 is typically expressed at low levels in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and tumor promoters.[2][4] The subsequent increase in PGE2 production influences cellular functions by binding to its specific E-series prostaglandin (EP) receptors, which in turn activate downstream signaling cascades.[3] This pathway is a critical target for therapeutic intervention, and understanding the in vivo delivery methods of its modulators is essential for preclinical research and drug development.
These notes provide an overview of common in vivo delivery methods, quantitative data from representative studies, and detailed experimental protocols for administering compounds that target the COX-2/PGE2 pathway in animal models.
Quantitative Data for In Vivo Administration
The following tables summarize key quantitative parameters for the in vivo delivery of COX-2/PGE2 pathway modulators as reported in preclinical studies. These values can serve as a starting point for experimental design.
Table 1: Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume (Adult Mouse) | Recommended Needle Gauge |
| Intravenous (IV) | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |
| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites) | 25-27 G |
| Oral (PO) | Up to 10 mL/kg | 18-20 G (gavage needle) |
| Intramuscular (IM) | < 0.05 mL | 25-27 G |
| Intranasal | < 0.05 mL | N/A |
| Intrathecal | ~10 µL | 30 G |
Data compiled from multiple sources.[5][6]
Experimental Protocols
General Guidelines for Substance Administration in Mice
Successful in vivo experiments hinge on proper animal handling and administration techniques to ensure animal welfare and data reproducibility.
-
Restraint: Proper restraint is crucial to minimize stress to the animal and ensure accurate delivery. Manual restraint is common for most injection routes.
-
Substance Preparation: The substance should be formulated in a sterile, non-toxic vehicle. The pH, viscosity, and concentration of the formulation should be optimized for the chosen route of administration.
-
Aseptic Technique: Use sterile needles and syringes for each animal to prevent infection.
-
Aspiration: Before injecting, it is good practice to aspirate to ensure the needle is not in a blood vessel (for non-intravenous routes).[6][7]
Protocol for Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection is a common route for systemic delivery, offering rapid absorption due to the large surface area of the abdominal cavity.
-
Animal Restraint: Gently restrain the mouse by securing the scruff of the neck and the base of the tail.
-
Injection Site: Position the mouse with its head tilted slightly downwards. The injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.[6]
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no blood or urine is drawn into the syringe.
-
Injection: Inject the substance smoothly. The recommended volume is typically less than 2-3 mL.[5]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol for Subcutaneous (SC) Injection in Mice
Subcutaneous administration is relatively easy to perform and allows for the delivery of larger volumes compared to other parenteral routes.
-
Animal Restraint: Manually restrain the mouse on a solid surface.
-
Injection Site: Tent the skin in the interscapular area (between the shoulder blades).[7]
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.[7]
-
Aspiration: Gently aspirate to check for blood.
-
Injection: Administer the substance. For volumes greater than 1 mL, it is advisable to use multiple injection sites.[5]
-
Withdrawal and Monitoring: Remove the needle, gently pinch the skin to close the injection site, and monitor the animal.
Visualization of Pathways and Workflows
COX-2/PGE2 Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to PGE2 via COX-2 and the subsequent activation of downstream signaling through EP receptors.
Caption: The COX-2/PGE2 signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of a COX-2/PGE2 pathway modulator in a preclinical cancer model.
Caption: Workflow for an in vivo anti-tumor efficacy study.
References
- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cea.unizar.es [cea.unizar.es]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
CEE-1 not dissolving in [solvent]
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with the dissolution of the novel compound CEE-1.
Frequently Asked Questions (FAQs)
Q1: this compound is not dissolving in my chosen solvent. What are the primary reasons this might be happening?
There are several potential reasons for the incomplete dissolution of this compound:
-
Incorrect Solvent Selection: this compound, like many organic compounds, has specific polarity requirements for dissolution. The principle of "like dissolves like" is a crucial starting point.[1] Using a solvent with a significantly different polarity from this compound will likely result in poor solubility.
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the volume of solvent used, exceeding its solubility limit at the current temperature.
-
Low Temperature: The solubility of most solid compounds, including this compound, is temperature-dependent. The ambient temperature of your laboratory may be too low to achieve the desired concentration.
-
Compound Degradation or Polymorphism: Improper storage or handling of this compound can lead to degradation or changes in its crystalline form (polymorphism), which can significantly alter its solubility characteristics.[2][3]
-
Inadequate Mixing or Sonication: this compound may require more energy to dissolve than simple agitation provides. Insufficient mixing or sonication can lead to clumps of undissolved material.
Q2: What are the recommended solvents for dissolving this compound?
This compound is a moderately polar organic compound. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Chemical Formula | Polarity (Relative) | Solubility of this compound (mg/mL at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | > 50 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | > 50 | Alternative for stock solutions. |
| Ethanol | C₂H₅OH | 0.654 | ~10 | Suitable for some working solutions. |
| Methanol | CH₃OH | 0.762 | ~5 | Lower solubility than ethanol. |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | < 1 | Not recommended. |
| Water | H₂O | 1.000 | < 0.1 | Practically insoluble. |
| Hexane | C₆H₁₄ | 0.009 | < 0.1 | Not recommended. |
Q3: I am still having trouble dissolving this compound even with the recommended solvents. What should I do?
If you are using a recommended solvent and still facing issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37-50°C. This can significantly increase the solubility of this compound. Always monitor for any signs of compound degradation (e.g., color change).
-
Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the compound exposed to the solvent.
-
Vortexing: For smaller volumes, vigorous vortexing can aid in dissolution.
-
Fresh Solvent: Ensure the solvent is of high purity and has not been contaminated with water, which can decrease the solubility of hydrophobic compounds.
-
Check Compound Integrity: If dissolution issues persist, there may be an issue with the stability of your this compound sample.[4] Refer to the storage and handling guidelines to ensure the compound has been stored correctly.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weigh this compound: Accurately weigh the required amount of this compound in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution of this compound (hypothetical Molecular Weight: 450 g/mol ), you would need 4.5 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the tube.
-
Initial Mixing: Briefly vortex the tube to suspend the this compound powder in the solvent.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes. The water in the sonicator should be at room temperature.
-
Warming (if necessary): If the compound is not fully dissolved, warm the solution in a water bath at 37°C for 10 minutes.
-
Final Mixing: Vortex the solution again to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound dissolution issues.
References
CEE-1 toxicity and cytotoxicity issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential toxicity and cytotoxicity of CEE-1, a novel enhydrazinone ester with potent anti-inflammatory, antiallergic, and antiasthmatic properties. While published studies indicate that this compound exhibits no significant in vitro toxicity at effective therapeutic concentrations, this guide offers resources for researchers to independently verify its effects in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Based on current research, this compound is characterized by a favorable safety profile. Studies have shown that at concentrations effective for inhibiting the release of pro-inflammatory mediators, this compound does not display significant in vitro toxicity on cells. This suggests that the therapeutic window of this compound is not limited by cytotoxic effects at its effective doses.
Q2: I am using this compound on a new cell line. How can I be sure it is not cytotoxic in my specific model?
A2: It is good laboratory practice to assess the cytotoxicity of any compound in a new experimental system. We recommend performing a cell viability assay to determine the concentration range of this compound that is non-toxic to your specific cell line. Assays such as the MTT, XTT, or Neutral Red Uptake assays are suitable for this purpose. It is advisable to test a broad range of this compound concentrations, including those well above the expected effective concentration.
Q3: What is the mechanism of action of this compound, and could it be related to any potential cytotoxicity?
A3: this compound exerts its anti-inflammatory and antiallergic effects by inhibiting the activation of mast cells and eosinophils.[1] This is achieved, at least in part, by blocking the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK).[1] This mechanism is targeted towards specific signaling pathways involved in inflammation and is not generally associated with broad cytotoxic effects.
Q4: Are there any known adverse effects of this compound from in vivo studies?
A4: In vivo studies in mice have demonstrated that intranasal or topical administration of this compound significantly inhibited allergic and asthmatic responses without reported adverse effects at the tested doses (ranging from 4.5 to 15 mg/kg).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in cell viability in the presence of this compound. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is particularly sensitive. 4. Contamination of cell culture. | 1. Perform a dose-response curve to determine the EC50 for efficacy and the CC50 for cytotoxicity. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. 3. Test this compound on a control cell line known to be robust. 4. Check for signs of bacterial or fungal contamination. |
| Inconsistent results in cytotoxicity assays. | 1. Uneven cell seeding. 2. Variability in incubation times. 3. Issues with the assay reagent. | 1. Ensure a single-cell suspension before seeding and check for even cell distribution in the wells. 2. Adhere strictly to the protocol's incubation times for both this compound treatment and the assay itself. 3. Check the expiration date and proper storage of the assay reagents. Include positive and negative controls in your assay plate. |
| This compound does not show the expected anti-inflammatory effect. | 1. Suboptimal this compound concentration. 2. Inappropriate cell stimulation. 3. The inflammatory pathway in your model is not MAPK-dependent. | 1. Titrate this compound to find the optimal effective concentration for your specific cell type and stimulus. 2. Ensure that your positive control for cell stimulation (e.g., LPS, allergen) is working as expected. 3. Investigate the key signaling pathways in your experimental model to confirm if they are targeted by this compound. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various biological responses. Note that toxicity was not observed at these effective concentrations.
| Cell Type | Response Measured | IC50 (μM) | Confidence Interval (CI) |
| Human Eosinophils | Degranulation | 0.4 | 0.1 - 0.9 |
| Human Eosinophils | Leukotriene C4 (LTC4) Release | 3.8 | 0.9 - 8.3 |
| Rat Basophilic Leukemia Cells | IgE-dependent Degranulation | Not specified | Not specified |
| Bone Marrow-derived Mouse Mast Cells | IgE-dependent Degranulation | Not specified | Not specified |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%. Add the this compound dilutions to the cells and incubate for 24-48 hours. Include untreated cells and vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of this compound Anti-inflammatory Activity
-
Cell Seeding and Sensitization (for mast cells): Seed bone marrow-derived mast cells and sensitize them with anti-DNP IgE overnight.
-
This compound Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound for 1 hour.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., DNP-HSA for mast cells, eotaxin for eosinophils) for the recommended time (e.g., 30 minutes for degranulation, 4 hours for cytokine release).
-
Mediator Release Measurement: Collect the supernatant and measure the release of inflammatory mediators (e.g., histamine, LTC4, cytokines) using appropriate ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of mediator release compared to the stimulated control.
Visualizations
Caption: this compound inhibits the release of inflammatory mediators by blocking the phosphorylation of p38 MAPK and ERK1/2.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
References
Technical Support Center: Preventing CEE-1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the protein CEE-1 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: this compound degradation is often initiated upon cell lysis, which releases endogenous proteases that are normally compartmentalized.[1] Key factors contributing to degradation include:
-
Protease Activity: Cells contain various classes of proteases (serine, cysteine, aspartic, and metalloproteases) that can cleave this compound.
-
Suboptimal Temperatures: Elevated temperatures can increase protease activity and lead to protein denaturation, making this compound more susceptible to degradation.[2][3]
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Incorrect pH: Extreme pH levels can alter the structure of this compound, exposing cleavage sites for proteases.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can damage the physical structure of this compound, leading to aggregation and degradation.[3][4]
-
Time: Prolonged incubation times during experimental procedures increase the opportunity for proteolytic degradation.
Q2: How can I minimize this compound degradation during sample preparation?
A2: To minimize this compound degradation, it is crucial to work quickly and maintain a cold environment. Key strategies include:
-
Work on Ice: Perform all extraction and purification steps at 4°C or on ice to inhibit the activity of most proteases.[5][6]
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer to inactivate a wide range of proteases.[1]
-
Maintain Optimal pH: Use buffers that maintain a pH at which this compound is stable and proteases are less active. For many proteins, a basic pH (around 9.0) can reduce the activity of common proteases.[5]
-
Prompt Freezing: Once purified, rapidly freeze your this compound samples and store them at -80°C for long-term stability.[3]
Q3: What type of protease inhibitor cocktail should I use for this compound?
A3: The choice of protease inhibitor cocktail depends on the specific proteases present in your sample. Since the specific proteases that degrade this compound may be unknown, a broad-spectrum cocktail is recommended. These cocktails typically contain inhibitors for serine, cysteine, and acid proteases.[4] Some common components include AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A.[1] If metalloproteases are a concern, ensure your cocktail also contains a chelating agent like EDTA, unless it interferes with downstream applications.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound is degraded in my cell lysate. | High protease activity upon cell lysis. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer before cell disruption.[1] Ensure all steps are performed on ice. |
| Loss of this compound during purification. | Proteases are co-purifying with this compound. | Add protease inhibitors to your purification buffers. Optimize your purification protocol to be as rapid as possible. |
| This compound appears as multiple smaller bands on a Western blot. | Partial degradation of this compound. | Increase the concentration of the protease inhibitor cocktail. Ensure thorough mixing of the inhibitor cocktail in the lysis buffer. |
| This compound signal decreases over time in stored samples. | Instability during storage or degradation from residual proteases. | Aliquot the purified protein into single-use tubes to avoid multiple freeze-thaw cycles.[4] Store at -80°C. Consider flash-freezing in liquid nitrogen. |
| Inconsistent results between experiments. | Variable levels of protease activity or inconsistent sample handling. | Standardize your sample preparation protocol, including incubation times and temperatures. Always use fresh protease inhibitor cocktails. |
Experimental Protocols
Protocol 1: this compound Extraction from Mammalian Cells with Minimal Degradation
Materials:
-
Cell pellet containing this compound
-
Lysis Buffer (e.g., RIPA, containing a suitable pH buffer like Tris-HCl)
-
Broad-spectrum Protease Inhibitor Cocktail (e.g., containing AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A)[1]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microcentrifuge
-
Ice bucket
Procedure:
-
Pre-chill all buffers, tubes, and the centrifuge to 4°C.
-
Wash the cell pellet with ice-cold PBS to remove any residual media. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C and discard the supernatant.
-
Prepare the lysis buffer by adding the protease inhibitor cocktail immediately before use, following the manufacturer's recommended concentration (e.g., 1X).
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes, to ensure complete lysis.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, containing the soluble this compound, to a pre-chilled tube.
-
Proceed immediately with downstream applications or store the lysate at -80°C in single-use aliquots.
Protocol 2: Long-Term Storage of Purified this compound
Materials:
-
Purified this compound protein solution
-
Storage Buffer (optimized for this compound stability, may contain cryoprotectants like glycerol)
-
Cryogenic vials or microcentrifuge tubes
-
Liquid nitrogen or a -80°C freezer
Procedure:
-
Determine the optimal buffer conditions for this compound stability, which may include a specific pH and the presence of stabilizing agents.
-
If necessary, perform a buffer exchange to transfer the purified this compound into the optimal storage buffer.
-
Aliquot the purified this compound into small, single-use volumes in cryogenic vials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the protein is subjected to.[4]
-
For rapid freezing, snap-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer.
-
For standard freezing, place the aliquots directly into a -80°C freezer.
-
Maintain a detailed inventory of the stored samples, including the date of purification and concentration.
Signaling Pathways and Workflows
The ubiquitin-proteasome system is a major pathway for protein degradation within the cell.[7][8] Misfolded or damaged proteins, or those targeted for regulated degradation, are tagged with ubiquitin molecules. This polyubiquitinated protein is then recognized and degraded by the proteasome.[7][9][10]
Caption: The Ubiquitin-Proteasome Pathway for this compound degradation.
A generalized experimental workflow for minimizing this compound degradation during protein extraction and analysis is depicted below.
Caption: Experimental workflow for this compound extraction and storage.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protease Inhibitor Mix (C12010013) | Diagenode [diagenode.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
CEE-1 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guidance for researchers encountering variability in CEE-1 (CED-1 Engulfment Efficiency) experiments. The following resources are designed to help identify and resolve common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (CED-1 Engulfment Efficiency) assay?
A1: The this compound assay is a method designed to quantify the efficiency of phagocytic cells in engulfing apoptotic cells, a process mediated by the CED-1 receptor. This assay is critical for studying the molecular pathways governing programmed cell death and clearance.
Q2: What are the most common sources of variability in the this compound assay?
A2: The primary sources of variability include inconsistencies in cell culture conditions, suboptimal reagent quality or concentration, timing of experimental steps, and inaccuracies in data acquisition and analysis. Careful control of these factors is essential for reproducible results.
Q3: How can I minimize variability between experimental replicates?
A3: To minimize variability, it is crucial to maintain consistent cell densities, use freshly prepared reagents, and adhere strictly to incubation times.[1] Additionally, performing all replicates simultaneously and using master mixes for reagents can help reduce pipetting errors.[2]
Troubleshooting Guides
Below are common problems encountered during this compound experiments, along with potential causes and solutions.
| Problem | Possible Causes | Recommended Solutions |
| High background signal | 1. Incomplete removal of unbound detection antibodies. 2. Non-specific antibody binding. 3. Autofluorescence of cells or media. | 1. Increase the number and duration of wash steps.[3][4] 2. Include a blocking step using an appropriate agent like BSA or serum.[4] 3. Use a different fluorophore with lower intrinsic autofluorescence or perform a background subtraction during data analysis. |
| Low signal or no engulfment detected | 1. Inefficient induction of apoptosis in target cells. 2. Low expression of the CED-1 receptor on phagocytic cells. 3. Incorrect timing of the assay. | 1. Verify the efficiency of the apoptosis-inducing agent and optimize its concentration and incubation time. 2. Confirm CED-1 expression using a positive control or by analyzing receptor levels via flow cytometry or western blotting. 3. Perform a time-course experiment to determine the optimal co-incubation period for engulfment. |
| High variability between wells/replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and verify cell counts. 2. Use calibrated pipettes and prepare a master mix for all common reagents.[2] 3. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.[3] |
| Inconsistent results across different experiments | 1. Variation in cell passage number. 2. Lot-to-lot variability of reagents (e.g., serum, antibodies). 3. Changes in incubation conditions. | 1. Use cells within a consistent and narrow passage number range for all experiments.[5] 2. Test new lots of critical reagents against a known standard before use in experiments. 3. Ensure incubators are properly calibrated for temperature and CO2 levels. |
Experimental Protocols
Key Experimental Protocol: this compound Assay
This protocol outlines a standard method for measuring the engulfment of apoptotic cells by phagocytes.
-
Cell Preparation:
-
Culture phagocytic cells (e.g., macrophages) to 70-80% confluency.
-
Induce apoptosis in target cells (e.g., Jurkat cells) using a suitable method (e.g., UV irradiation or staurosporine treatment).
-
-
Co-incubation:
-
Label apoptotic cells with a fluorescent dye (e.g., pHrodo™ Red).
-
Add the labeled apoptotic cells to the phagocytic cells at a ratio of 3:1.
-
Incubate for 2 hours to allow for engulfment.
-
-
Data Acquisition:
-
Wash the cells to remove any non-engulfed apoptotic cells.
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the number of phagocytic cells.
-
Compare the engulfment efficiency between different experimental conditions.
-
Visualizations
CED-1 Signaling Pathway
The following diagram illustrates the key components of the CED-1 signaling pathway that initiates the engulfment and degradation of apoptotic cells.[6][7][8]
Caption: The CED-1 signaling cascade for apoptotic cell clearance.
This compound Experimental Workflow
This diagram outlines the major steps in the this compound experimental workflow.
Caption: A high-level overview of the this compound assay workflow.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting unexpected results in the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KE [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Phagocytic Receptor CED-1 Initiates a Signaling Pathway for Degrading Engulfed Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brynmawr.edu [brynmawr.edu]
- 8. researchgate.net [researchgate.net]
CEE-1 off-target effects and how to mitigate them
Welcome to the technical support center for CEE-1, a potent kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a special focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent ATP-competitive inhibitor of Aurora Kinase A, a key regulator of cell cycle progression. Its high affinity for Aurora Kinase A makes it a valuable tool for studying mitosis and a potential therapeutic agent in oncology.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Aurora Kinase A, cross-reactivity with other kinases, particularly at higher concentrations, has been observed. The most significant off-target activities are against Aurora Kinase B and C, as well as a panel of other kinases to a lesser extent. These off-target effects can lead to unintended biological consequences in your experiments.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable data. Here are several strategies:
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Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to inhibit Aurora Kinase A without significantly affecting off-target kinases.
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Perform dose-response experiments: This will help you understand the therapeutic window of this compound in your specific model system.
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Use a control compound: A structurally related but inactive compound can help differentiate on-target from off-target effects.
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Validate findings with a secondary inhibitor: Use another potent and selective Aurora Kinase A inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the primary target.
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Employ genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down Aurora Kinase A and see if it phenocopies the effects of this compound.[1]
Q4: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. We recommend starting with a concentration range of 10 nM to 1 µM. A dose-response experiment is essential to determine the IC50 for Aurora Kinase A inhibition in your system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or phenotype not consistent with Aurora Kinase A inhibition. | Off-target effects at the concentration used. | 1. Lower the concentration of this compound. 2. Perform a kinase selectivity profile to identify potential off-targets. 3. Use a more selective inhibitor or a genetic approach to validate the on-target effect. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Degradation of this compound stock solution. | 1. Standardize cell culture conditions. 2. Prepare fresh this compound stock solutions from powder for each experiment. Aliquot and store at -80°C. |
| No observable effect at expected concentrations. | 1. Low cell permeability. 2. High protein binding in culture medium. 3. Incorrectly prepared or degraded this compound. | 1. Verify the expression level of Aurora Kinase A in your cell line. 2. Test a higher concentration range. 3. Reduce the serum concentration in your culture medium if possible. 4. Confirm the activity of your this compound stock with an in vitro kinase assay. |
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of kinases. Data are presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase Target | IC50 (nM) | Notes |
| Aurora Kinase A | 5 | Primary Target |
| Aurora Kinase B | 50 | 10-fold selectivity over Aurora B |
| Aurora Kinase C | 75 | 15-fold selectivity over Aurora C |
| VEGFR2 | 500 | Potential for anti-angiogenic off-target effects |
| ABL1 | >1000 | Low activity |
| SRC | >1000 | Low activity |
| LCK | >1000 | Low activity |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for determining the selectivity of this compound against a panel of recombinant kinases.
Objective: To determine the IC50 values of this compound for a broad range of kinases.
Materials:
-
Recombinant human kinases
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate kinase-specific peptide substrates
-
ATP solution
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Methodology:
-
Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from 100 µM.
-
In a 384-well plate, add the appropriate volume of kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the specific recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection reagent (e.g., Kinase-Glo®).
-
Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its target, Aurora Kinase A, in a cellular context.
Objective: To verify that this compound engages with Aurora Kinase A inside intact cells.
Materials:
-
Cells expressing Aurora Kinase A
-
This compound
-
PBS and lysis buffer
-
Proteinase inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-Aurora Kinase A antibody
Methodology:
-
Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for different temperature treatments.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Aurora Kinase A in each sample by Western blotting.
-
A positive target engagement will result in a thermal stabilization of Aurora Kinase A in the this compound treated samples, meaning it will remain soluble at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: this compound inhibits the Aurora Kinase A signaling pathway.
Caption: Workflow for identifying and validating this compound off-target effects.
Caption: Troubleshooting flowchart for unexpected this compound results.
References
Technical Support Center: Enhancing CED-1/CEE-1 Efficacy in Apoptotic Cell Engulfment Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of experiments involving the phagocytic receptor CED-1 (also known as CEE-1 in some contexts) in C. elegans.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the CED-1 receptor?
A1: CED-1 is a transmembrane receptor in engulfing cells that plays a crucial role in recognizing and engulfing apoptotic cells, also known as cell corpses, in the nematode C. elegans.[1][2] It initiates a signaling cascade that leads to the maturation of the phagosome and the degradation of the engulfed cell.[1][3]
Q2: What are the key signaling molecules known to act downstream of CED-1?
A2: The CED-1 signaling pathway involves several key downstream effectors. Upon recognizing an apoptotic cell, CED-1 recruits the adaptor protein CED-6.[3] This complex then activates DYN-1 (dynamin), a large GTPase, which is involved in vesicle delivery to the forming phagosome.[1] Subsequently, the small GTPase RAB-7 is activated, which is essential for the fusion of lysosomes with the phagosome to form a phagolysosome, leading to the degradation of the apoptotic cell.[1][3] Another parallel pathway involving CED-2/CrkII, CED-5/Dock180, and CED-12/ELMO1 converges at CED-10/Rac1 to regulate actin rearrangement during engulfment.[1]
Q3: What are some common reasons for observing reduced or inhibited apoptotic cell engulfment in experiments targeting CED-1?
A3: Reduced engulfment could be due to several factors:
-
Inefficient CED-1 clustering: Proper clustering of CED-1 receptors around the apoptotic cell is necessary for signal initiation.
-
Disruption of downstream signaling: Mutations or experimental interference with CED-6, DYN-1, or other pathway components can block engulfment.
-
Issues with apoptotic cell presentation: The "eat me" signals on the surface of the apoptotic cell, such as phosphatidylserine (PtdSer), may not be properly exposed. The protein CED-7, an ABC transporter, is involved in this presentation.[2]
-
Problems with the experimental setup: Suboptimal temperature, imaging conditions, or developmental stage of the worms can affect the rate of apoptosis and engulfment.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at studying CED-1 function.
| Problem | Possible Cause | Suggested Solution |
| Low number of observable phagosomes | Inefficient induction of apoptosis. | Ensure the method of apoptosis induction (e.g., UV irradiation, genetic background) is working optimally. Verify the developmental stage of the C. elegans is appropriate for observing a high number of apoptotic events. |
| Impaired CED-1 signaling. | Verify the expression and localization of CED-1 and its downstream partners (CED-6, DYN-1) using fluorescent reporters. Check for any mutations in the genes of the signaling pathway. | |
| Phagosomes form but do not mature | Defective phagosome-lysosome fusion. | Investigate the localization and function of RAB-7, a key regulator of lysosome fusion. Use markers for lysosomes (e.g., LMP-1) and phagosomes to assess co-localization. |
| Impaired DYN-1 activity. | Overexpression or inhibition of DYN-1 can affect phagosome maturation. Titrate the expression levels or use specific inhibitors to modulate its activity. | |
| CED-1 fails to cluster around apoptotic cells | Disruption of the link to the cytoskeleton. | Examine the localization and function of proteins involved in actin dynamics, such as CED-10/Rac1. |
| Problems with the recognition of "eat-me" signals. | Ensure that apoptotic cells are correctly presenting phosphatidylserine on their surface. This can be visualized using specific PtdSer-binding probes. Check the function of CED-7.[2] |
Experimental Protocols
A detailed methodology for a typical CED-1 mediated apoptotic cell engulfment assay in C. elegans is provided below.
Objective: To quantify the number of persistent apoptotic cell corpses in C. elegans as an indicator of engulfment efficiency.
Materials:
-
NGM (Nematode Growth Medium) agar plates
-
E. coli OP50 bacteria
-
C. elegans strain with a mutation in a gene of interest within the CED-1 pathway.
-
Control C. elegans strain (e.g., N2 wild-type).
-
DIC (Differential Interference Contrast) microscope with 100x objective.
-
M9 buffer.
Methodology:
-
Grow synchronized populations of control and mutant C. elegans strains on NGM plates seeded with E. coli OP50 at 20°C.
-
Select worms at the appropriate developmental stage for observing a high number of apoptotic events (e.g., comma stage embryos or L4 larvae for germline apoptosis).
-
Mount the selected worms on a 2% agarose pad in a drop of M9 buffer on a microscope slide.
-
Use DIC microscopy to visualize and count the number of cell corpses in a specific region of the worm (e.g., the head of the embryo or the gonad of the L4 larva). Apoptotic cells appear as raised, button-like structures.
-
Repeat the counting for at least 10-15 worms for each strain.
-
Statistically analyze the data to compare the number of persistent cell corpses between the control and mutant strains. An increase in the number of corpses in the mutant strain indicates a defect in engulfment.
Visualizations
Below are diagrams illustrating key pathways and workflows related to CED-1 function.
Caption: CED-1 signaling pathway for apoptotic cell degradation.
Caption: Workflow for quantifying apoptotic cell engulfment.
References
CEE-1 Experimental Controls and Best Practices: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEE-1. Our goal is to help you navigate common experimental challenges and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a this compound activity assay?
A1: Proper controls are critical for interpreting your this compound assay results.[1][2]
-
Positive Control: A known activator or inhibitor of this compound should be used to confirm that the assay is working correctly and can detect the expected biological effect.[1] This helps to ensure that all reagents and equipment are functioning as intended.
-
Negative Control: A vehicle control (the solvent used to dissolve the test compounds, e.g., DMSO) is essential to establish a baseline and control for any effects of the solvent on the assay. Additionally, a known inactive compound can be used to assess the rate of false positives.
-
Untreated Control: Cells or reactions without any treatment provide a baseline for normal this compound activity.
Q2: My results with this compound are inconsistent between experiments. What are the common causes?
A2: Inconsistent results can stem from several factors. Consider the following:
-
Reagent Variability: Ensure all reagents are stored correctly and have not expired. Prepare fresh solutions, especially for sensitive reagents.
-
Cell-Based Assay Issues: If using cells, ensure consistent cell passage number, confluency, and health. Variations in cell culture conditions can significantly impact this compound expression and activity.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. Calibrate your pipettes regularly.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[3] Even minor deviations can alter results.
Q3: How can I minimize background signal in my this compound fluorescence-based assay?
A3: High background can mask the true signal from this compound activity. To reduce it:
-
Reagent Purity: Use high-purity solvents and reagents to avoid fluorescent contaminants.
-
Proper Washing Steps: In cell-based assays, ensure thorough but gentle washing steps to remove unbound fluorescent probes without detaching cells.
-
Blank Wells: Always include wells with all assay components except the fluorescent substrate to measure and subtract the inherent background fluorescence.
-
Light Protection: Some fluorescent reagents are light-sensitive.[3] Protect your plates from light during incubation and reading to prevent photobleaching and increased background.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal from Positive Control | Inactive enzyme/protein | Verify the activity of your this compound stock. Use a fresh aliquot. |
| Incorrect assay buffer pH or composition | Prepare fresh assay buffer and verify the pH.[3] | |
| Expired or improperly stored reagents | Check expiration dates and storage conditions of all reagents, especially substrates and cofactors. | |
| Instrument settings are incorrect | Ensure the correct excitation and emission wavelengths are set on the plate reader.[3] | |
| High Variability Between Replicate Wells | Inconsistent cell seeding | Use a cell counter for accurate seeding and ensure a homogenous cell suspension. |
| Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. | |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile water or PBS. | |
| Unexpected Results with Test Compounds | Compound precipitation | Check the solubility of your compounds in the assay buffer. Consider using a lower concentration or a different solvent. |
| Compound interferes with the assay | Run a counterscreen to check for compound autofluorescence or inhibition of the reporter enzyme. |
Experimental Protocols
This compound Cellular Activity Assay Protocol
This protocol provides a general framework for measuring this compound activity in a 96-well plate format using a fluorescent substrate.
Materials:
-
Cells expressing this compound
-
96-well clear-bottom black plates
-
This compound specific fluorescent substrate
-
Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[3]
-
Positive and negative control compounds
-
Fluorescent microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add 10 µL of your test compounds at various concentrations to the appropriate wells. Include positive and negative controls.
-
Incubation: Incubate the plate for the desired time (e.g., 1-4 hours) at 37°C.[4]
-
Substrate Addition: Add 10 µL of the this compound fluorescent substrate to each well.
-
Signal Development: Incubate the plate for 30-60 minutes at 37°C, protected from light.[3]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).[3]
Quantitative Data Summary
| Parameter | Positive Control | Negative Control | Test Compound A | Test Compound B |
| Concentration | 10 µM | 0.1% DMSO | 1 µM, 10 µM, 100 µM | 1 µM, 10 µM, 100 µM |
| Mean Fluorescence Units (RFU) | 15,000 | 500 | 8,000, 12,000, 16,000 | 600, 550, 520 |
| Standard Deviation | 850 | 75 | 600, 950, 1100 | 80, 65, 70 |
| Calculated Activity (% of Positive Control) | 100% | 0% | 46%, 76%, 103% | 0.7%, 0.3%, 0.1% |
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: General workflow for a cell-based fluorescence assay.
References
- 1. 10 Experimental Control Examples (2025) [helpfulprofessor.com]
- 2. scholarlykitchen.sspnet.org [scholarlykitchen.sspnet.org]
- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Technical Support Center: CEE-1 Assay Optimization
Welcome to the technical support center for CEE-1 assays. This guide is designed to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical for my this compound assay?
The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal to the level of background noise.[1] A high S/N ratio is crucial as it indicates that the measured signal from your target (this compound) is strong and clearly distinguishable from non-specific background, leading to more reliable and reproducible data. In drug development and research, a robust S/N ratio ensures confidence in identifying true biological effects of test compounds.
Q2: What is considered a good signal-to-noise ratio for quantitative assays?
While a minimum S/N of 10 is often cited for the lower limit of quantitation (LLOQ) in bioanalytical assays, for optimal precision and reproducibility, a much higher ratio is recommended.[2][3] Studies have shown that to achieve a relative standard deviation (RSD) of less than 2%, an S/N ratio of greater than 100 may be necessary.[3] The ideal S/N can depend on the assay type and its specific requirements.
Q3: What are the primary factors that contribute to a low S/N ratio in a cell-based assay?
A low S/N ratio can be caused by two main issues: a weak signal or high background noise.
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Weak Signal: This can result from low expression of the this compound target, suboptimal antibody or reagent concentrations, insufficient incubation times, or issues with cell health and viability.[4]
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High Background: This is often caused by non-specific binding of antibodies, inadequate blocking, autofluorescence from cells or media components, or contamination.[4][5]
Q4: How does cell health impact the signal-to-noise ratio?
Cell health is fundamental to obtaining a good signal. Unhealthy or over-confluent cells can exhibit altered metabolism and target expression, leading to inconsistent signal generation and high variability.[4][6] It is essential to use cells that are in the logarithmic growth phase and show normal morphology to ensure the assay results are relevant and reproducible.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Issue 1: High Background Signal
A high background can mask the true signal from your target, leading to a poor S/N ratio.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or extend the blocking incubation time. Test different blocking buffers to find the most effective one for your system.[5] |
| Non-specific Antibody Binding | Decrease the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal concentration that maximizes signal while minimizing background. |
| Insufficient Washing | Increase the number of wash steps and/or the volume of wash buffer used between antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. |
| Autofluorescence | Check for autofluorescence from cell culture media (especially those containing phenol red, riboflavin) or from the cells themselves. Switch to a phenol red-free medium for the assay. If using fluorescent detection, select fluorophores with longer excitation/emission wavelengths to minimize cellular autofluorescence. |
| Contamination | Ensure all reagents and consumables are sterile and that aseptic techniques are used throughout the protocol to prevent microbial contamination, which can contribute to background signal.[4] |
Issue 2: Low or No Signal
A weak signal can make it difficult to distinguish from the background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration. Ensure antibodies have been stored correctly and have not expired. |
| Low Target Expression | Confirm that the chosen cell line expresses the this compound target at detectable levels.[4] If expression is naturally low, consider using a cell line with higher expression or a method to stimulate the pathway and increase target expression. |
| Inactive Reagents | Ensure all reagents, including substrates and enzymes, are active and have been stored under the recommended conditions. Prepare fresh reagents and buffers.[4] |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures for antibodies and substrates. Longer incubation times may be needed for low-affinity antibodies, but this must be balanced against potential increases in background. |
| Poor Cell Health or Seeding Density | Use only healthy, viable cells in the log growth phase.[4] Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a measurable signal without overcrowding the wells.[4][7] |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Pay attention to pipetting technique to ensure the same number of cells is added to each well. |
| "Edge Effects" in Microplates | Evaporation from wells on the edge of the plate can alter reagent concentrations.[6] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.[6] |
| Inadequate Reagent Mixing | Ensure all reagents are thoroughly mixed before and during application to the wells. Be consistent with the timing and technique of reagent addition across all plates. |
| Instrument/Reader Issues | Check that the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimized for your assay. Ensure the instrument is properly calibrated and maintained. |
Quantitative Data Summary
Optimizing assay parameters is crucial for maximizing the S/N ratio. The following table provides a starting point for the optimization of a generic cell-based immunoassay.
Table 1: Recommended Starting Ranges for Assay Optimization
| Parameter | Low Range | Mid Range | High Range | Key Consideration |
| Cell Seeding Density (cells/well) | 5,000 | 10,000 | 20,000 | Aims for 70-80% confluency at the time of the assay.[8] |
| Primary Antibody Dilution | 1:2000 | 1:1000 | 1:500 | Titrate to find the optimal balance between signal and background. |
| Secondary Antibody Dilution | 1:5000 | 1:2000 | 1:1000 | Higher concentrations can increase background. |
| Blocking Time (minutes) | 30 | 60 | 120 | Longer times may be needed for assays with high background.[5] |
| Incubation Temperature (°C) | 4 | 25 (Room Temp) | 37 | Lower temperatures may reduce background but require longer incubation. |
Experimental Protocols & Visualizations
Protocol: Optimizing a Cell-Based ELISA (CELISA)
This protocol provides a framework for optimizing a CELISA to improve the signal-to-noise ratio.
-
Cell Seeding Optimization:
-
Prepare a single-cell suspension of healthy, log-phase cells.
-
Seed a 96-well plate with varying cell densities (e.g., 5,000, 10,000, 20,000, 40,000 cells/well).
-
Incubate overnight to allow for cell attachment and growth. The goal is to find a density that provides a strong signal without overgrowth.[8]
-
-
Fixation and Permeabilization:
-
Gently wash cells with PBS.
-
Fix the cells using an appropriate fixative (e.g., 4% paraformaldehyde).
-
If the this compound target is intracellular, permeabilize the cell membrane with a detergent like Triton X-100 or saponin.
-
-
Blocking:
-
Wash cells post-fixation.
-
Add a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) and incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.[5]
-
-
Antibody Titration:
-
Prepare serial dilutions of your primary antibody in blocking buffer.
-
Incubate the cells with the primary antibody dilutions for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells thoroughly.
-
Prepare serial dilutions of the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash cells thoroughly to remove unbound secondary antibody.
-
Add the enzyme substrate and allow the colorimetric or fluorescent signal to develop.
-
Stop the reaction (if necessary) and read the plate on a microplate reader.
-
-
Data Analysis:
-
Calculate the signal-to-noise ratio for each condition (S/N = Mean Signal / Mean Background).
-
Identify the combination of cell density and antibody concentrations that yields the highest S/N ratio.
-
Diagrams and Workflows
Caption: Conceptual diagram illustrating the components of a typical assay measurement.
Caption: A workflow for systematically optimizing a cell-based assay to improve S/N.
Caption: A hypothetical GPCR signaling pathway leading to the activation of this compound.
References
- 1. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Tips and step-by-step protocol for the optimization of important factors affecting cellular enzyme-linked immunosorbent assay (CELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unable to Proceed: Ambiguity of "CEE-1" Requires Clarification
A comprehensive comparison guide on the efficacy of "CEE-1" versus a competitor compound cannot be generated at this time due to the ambiguous nature of the term "this compound." Initial research has revealed that "CEE" is an acronym for several distinct substances, making it impossible to identify a specific compound of interest and its relevant competitors without further clarification.
The search for "this compound" has yielded multiple potential interpretations, including:
-
Creatine Ethyl Ester (CEE): A dietary supplement designed to enhance athletic performance.[1][2]
-
Conjugated Equine Estrogen (CEE): A component of hormone replacement therapy used to manage symptoms of menopause.[3]
-
CEE/MPA: A combination therapy of conjugated equine estrogens and medroxyprogesterone acetate.[3]
Additionally, "CEE" has appeared as an acronym in unrelated contexts, such as in a study titled "OPTIMISE-CKD CEE," where it refers to Central Eastern Europe.[4]
To proceed with your request, please specify the full name of the compound referred to as "this compound." This will enable the identification of appropriate competitor compounds, the retrieval of relevant efficacy data and experimental protocols, and the accurate depiction of associated signaling pathways.
Upon receiving the clarified information, a detailed and objective comparison guide will be developed to meet the requirements of researchers, scientists, and drug development professionals.
References
A Comparative Analysis of CEE-1: A Novel Enhydrazinone Ester with Anti-Inflammatory and Anti-Allergic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CEE-1, a novel enhydrazinone ester, with established anti-inflammatory and anti-allergic compounds. The following sections present quantitative data, experimental methodologies, and visual representations of its mechanism of action to facilitate an objective evaluation of its therapeutic potential.
Data Summary: In Vitro Inhibition of Inflammatory Mediators
This compound has demonstrated potent inhibitory activity across a range of inflammatory and allergic response markers. The compound exhibits a dual-action profile, suppressing both pro-inflammatory cytokines and prostanoids, a characteristic that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Target | Cell Type | This compound IC50 | Dexamethasone IC50 | Indomethacin IC50 | Reference |
| TNF-α Release | Human Monocytes | 2.0 ± 0.4 µM | ~45 nM | No Inhibition | [1] |
| PGE2 Release | Human Monocytes | 2.4 µM | - | - | [1] |
| IL-1β Release | Human Monocytes | 0.25 µM | - | - | [1] |
| IL-6 Release | Human Monocytes | 3.0 µM | - | - | [1] |
| Degranulation | Human Eosinophils | 0.4 µM (CI: 0.1-0.9) | - | - | [2] |
| LTC4 Release | Human Eosinophils | 3.8 µM (CI: 0.9-8.3) | - | - | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the cellular response. A lower IC50 indicates greater potency. CI: Confidence Interval.
Mechanism of Action: MAPK Pathway Inhibition
This compound exerts its anti-inflammatory and anti-allergic effects, at least in part, by inhibiting the phosphorylation of key signaling proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to block the activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 MAP kinases. This upstream intervention prevents the downstream signaling cascade that leads to the production of inflammatory mediators.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Inhibition of Cytokine and Prostanoid Release from Human Monocytes
-
Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.
-
Compound Treatment: Monocytes are pre-incubated with varying concentrations of this compound, dexamethasone, or indomethacin for 30 minutes.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators.
-
Incubation: The treated and stimulated cells are incubated for 24 hours.
-
Quantification of Mediators: The cell culture supernatants are collected, and the concentrations of TNF-α, PGE2, IL-1β, and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The IC50 values are calculated from the concentration-response curves generated by plotting the percentage of inhibition against the compound concentration.
In Vitro Mast Cell and Eosinophil Activation Assays
-
Cell Culture: For mast cell studies, rat basophilic leukemia cells (RBL-2H3) or bone marrow-derived mouse mast cells (BMMC) are used. For eosinophil studies, human eosinophils are isolated from peripheral blood.
-
Sensitization (for IgE-dependent activation): Mast cells are passively sensitized with anti-DNP IgE.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound.
-
Stimulation: Mast cells are stimulated with DNP-HSA to induce IgE-dependent degranulation and leukotriene C4 (LTC4) release. Eosinophils are activated with a suitable stimulus to induce degranulation and LTC4 release.
-
Measurement of Degranulation: Degranulation is assessed by measuring the release of β-hexosaminidase.
-
Measurement of LTC4 Release: LTC4 levels in the supernatant are quantified by ELISA.
-
Data Analysis: IC50 values for the inhibition of degranulation and LTC4 release are determined from concentration-response curves.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory and anti-allergic activity of this compound is depicted below.
Caption: General workflow for assessing this compound's activity.
Conclusion
The available data indicate that this compound is a promising anti-inflammatory and anti-allergic agent with a distinct mechanism of action. Its ability to dually inhibit cytokine and prostanoid release, coupled with its targeted inhibition of the MAPK signaling pathway, suggests a broad therapeutic potential for inflammatory and allergic diseases. While less potent than the steroid dexamethasone in inhibiting TNF-α, its comparable efficacy and its broader inhibitory profile, including effects on eosinophils and mast cells, warrant further investigation. Future studies should focus on in-depth pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a wider range of preclinical disease models to fully elucidate its clinical applicability.
References
A Comparative Guide to Validating CEE-1 Target Engagement
For researchers and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement, provides essential evidence for the mechanism of action and helps to validate the therapeutic hypothesis. This guide offers an objective comparison of key methodologies for validating target engagement of CEE-1, a novel protein implicated in intracellular signaling cascades. We will explore the principles, present supporting experimental data, and provide detailed protocols for three distinct and powerful approaches: the Cellular Thermal Shift Assay (CETSA), Differential Scanning Fluorimetry (DSF), and Photoaffinity Labeling (PAL).
Comparison of this compound Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput. Below is a summary of the quantitative and qualitative parameters for CETSA, DSF, and PAL.
| Feature | Cellular Thermal Shift Assay (CETSA) | Differential Scanning Fluorimetry (DSF) | Photoaffinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization of the target protein in a cellular context.[1] | Ligand-induced change in the melting temperature (Tm) of a purified protein, monitored by a fluorescent dye.[2][3] | Light-induced covalent cross-linking of a photoreactive drug analog to its target protein.[4] |
| Environment | Intact cells, cell lysates, or tissues.[2][5] | In vitro (requires purified protein).[2] | In situ (live cells) or in vitro.[4] |
| Labeling | Label-free for both compound and target.[2] | Requires a fluorescent dye; label-free for the compound.[3] | Requires a chemically modified, photoreactive version of the compound.[4] |
| Data Output | Thermal shift (ΔTm), Isothermal Dose-Response (ITDR) curves (EC50).[6] | Thermal shift (ΔTm), binding affinity (Kd) can be inferred.[2] | Identification of direct binding partners, mapping of binding sites.[4] |
| Throughput | Moderate to high, with formats like RT-CETSA.[7][8][9] | High, amenable to 96- and 384-well formats.[3] | Low to moderate, often requires downstream proteomics.[10] |
| Advantages | Physiologically relevant; confirms target binding in a native cellular environment.[8] | Rapid, low sample consumption, and cost-effective for initial screening.[3] | Provides direct evidence of binding and can identify the binding site.[4] |
| Disadvantages | Can be lower throughput than in vitro methods; requires specific antibodies or mass spectrometry for detection.[9] | Not performed in a cellular context; may not reflect in-cell binding due to factors like cell permeability.[2] | Requires synthesis of a specialized chemical probe; potential for non-specific labeling.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding and implementing these validation techniques.
Caption: Hypothetical signaling pathway initiated by this compound activation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationships between target engagement validation methods.
Experimental Protocols
Detailed methodologies are provided below for the execution of each key experiment.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to measure the thermal stabilization of this compound in intact cells upon compound binding.
Materials:
-
HEK293 cells expressing this compound
-
Cell culture medium (DMEM, 10% FBS)
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for this compound
-
Apparatus for Western Blotting or ELISA
Procedure:
-
Cell Culture and Treatment: Seed HEK293-CEE-1 cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with the test compound at the desired concentration or with vehicle control for 1-2 hours at 37°C.
-
Harvesting: After incubation, wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1] One aliquot should remain at room temperature as an unheated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection and Analysis: Collect the supernatant (soluble fraction) and determine the amount of soluble this compound at each temperature point using Western Blot or ELISA. Plot the percentage of soluble this compound against temperature to generate a melting curve. A shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.[6]
Differential Scanning Fluorimetry (DSF) Protocol
This protocol outlines the steps to assess the binding of a compound to purified this compound protein.
Materials:
-
Purified this compound protein (≥95% purity)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Test compound library
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the purified this compound protein and SYPRO Orange dye in DSF buffer. The final concentration of this compound is typically 2-5 µM, and the dye is used at a 5x final concentration.
-
Compound Dispensing: Dispense the test compounds into a 96- or 384-well PCR plate. Include vehicle (DMSO) controls.
-
Assay Initiation: Add the protein/dye master mix to each well of the plate containing the compounds. The final volume is typically 20-25 µL. Seal the plate securely.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from 25°C to 95°C at a rate of 1°C/minute.[3]
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve for each well. Calculate the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation. A significant positive shift in Tm (ΔTm) in the presence of a compound compared to the vehicle control indicates stabilizing binding and target engagement.[2]
Photoaffinity Labeling (PAL) Protocol
This protocol describes the identification of this compound as a direct binding target using a photoreactive compound analog.
Materials:
-
Photoreactive probe (a derivative of the lead compound containing a photo-activatable group like a diazirine and a reporter tag like biotin).
-
Live cells expressing this compound.
-
UV irradiation source (e.g., 365 nm UV lamp).
-
Lysis buffer.
-
Streptavidin-coated beads.
-
Mass spectrometer for protein identification.
Procedure:
-
Probe Incubation: Treat live cells with the photoreactive probe for a specified time to allow for cell entry and binding to this compound. Include a control group treated with an excess of the original, non-photoreactive compound to competitively block specific binding sites.
-
UV Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for 10-15 minutes on ice to covalently link the probe to its binding partners.[4]
-
Cell Lysis and Enrichment: Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE. Excise the protein bands of interest or analyze the entire eluate using quantitative mass spectrometry.[11]
-
Analysis: Identify the proteins that were specifically labeled by the probe by comparing the results from the probe-treated sample and the competition control. A significant enrichment of this compound in the probe-treated sample confirms it as a direct target.[12]
References
- 1. CETSA [cetsa.org]
- 2. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 3. books.rsc.org [books.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Photoaffinity Labeling in Target- and Binding-Site Identification [ouci.dntb.gov.ua]
- 11. In Situ Click Reaction Coupled with Quantitative Proteomics for Identifying Protein Targets of Catechol Estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating CEE-1 Knockdown/Knockout: A Comparative Guide for Researchers
For researchers in genetics, cell biology, and drug development, rigorous validation of gene knockdown or knockout is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of experimental strategies for validating the knockdown or knockout of the Caenorhabditis elegans gene cee-1, with a comparative analysis of its functional partners in the Guided Entry of Tail-anchored (GET) protein pathway.
The gene this compound (locus F26F4.1) in C. elegans is the predicted ortholog of human GET4. The GET pathway is a highly conserved cellular machinery responsible for the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane. While this compound itself is largely uncharacterized, its role can be inferred from its orthology. This guide presents a hypothetical framework for the validation of this compound knockdown or knockout, alongside a comparison with other key components of the C. elegans GET pathway: get-3/ar-1, wrb-1, and caml-1.
Hypothetical this compound Signaling Pathway and Function
Based on the known function of the GET pathway, this compound is predicted to function as a scaffold protein that, along with WRB-1 (the ortholog of mammalian WRB), forms a receptor complex on the ER membrane. This complex captures the GET3/AR-1 chaperone, which carries a newly synthesized tail-anchored protein, facilitating the protein's insertion into the ER membrane. Disruption of this compound would therefore be expected to impair this process, leading to an accumulation of unincorporated TA proteins in the cytoplasm and potentially inducing ER stress.
Caption: Hypothetical signaling pathway for this compound in the context of the GET pathway in C. elegans.
Experimental Validation Workflow for this compound Knockout
A robust validation of a this compound knockout mutant would involve a multi-tiered approach, encompassing molecular verification and phenotypic characterization.
Caption: A streamlined workflow for the validation of a this compound knockout in C. elegans.
Comparison of this compound Knockdown/Knockout with Other GET Pathway Components
The functional importance of this compound can be contextualized by comparing the predicted outcomes of its disruption with those of other key players in the GET pathway.
| Gene | Predicted Function in GET Pathway | Predicted Knockout/Knockdown Phenotype | Validation Strategy |
| This compound | ER membrane receptor component for the GET3/AR-1 chaperone complex. | Impaired TA protein insertion, induction of ER stress, potential developmental defects. | Molecular (PCR, RT-qPCR, Western blot) and phenotypic (ER stress reporters, drug sensitivity) assays. |
| get-3/ar-1 | Cytosolic ATPase chaperone that binds TA proteins and targets them to the ER. | Similar to this compound knockout; accumulation of cytoplasmic TA proteins, ER stress. | Compare with this compound validation; assess localization of TA protein reporters. |
| wrb-1 | ER membrane protein that forms a complex with this compound to receive GET3/AR-1. | Likely phenocopies this compound knockout due to their interdependent function. | Direct comparison of phenotypes and molecular readouts with this compound mutants. |
| caml-1 | ER membrane protein that facilitates the release and insertion of the TA protein. | Potentially milder or distinct ER stress phenotype compared to this compound or get-3 knockout. | Analyze TA protein insertion efficiency and the specific nature of any induced ER stress. |
Detailed Experimental Protocols
Molecular Validation of this compound Knockout
a) Genomic PCR:
-
Objective: To confirm the genomic deletion of the this compound locus.
-
Protocol:
-
Design three sets of primers:
-
Set 1 (External): Flanking the targeted deletion region. Expected product size will be smaller in knockout animals compared to wild-type.
-
Set 2 (Internal): Annealing within the this compound coding sequence. A product should only be amplified from wild-type gDNA.
-
Set 3 (Control): Targeting an unrelated, conserved genomic region to ensure gDNA quality.
-
-
Extract genomic DNA from wild-type and putative this compound knockout worms.
-
Perform PCR using a standard Taq polymerase protocol.
-
Analyze PCR products on a 1-1.5% agarose gel.
-
b) Reverse Transcription Quantitative PCR (RT-qPCR):
-
Objective: To quantify this compound mRNA levels and confirm the absence of transcription in knockout animals.
-
Protocol:
-
Synchronize populations of wild-type and this compound knockout worms.
-
Extract total RNA using a TRIzol-based method.
-
Synthesize cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
Design qPCR primers that span an exon-exon junction of the this compound transcript to avoid amplification of any contaminating gDNA.
-
Perform qPCR using a SYBR Green-based master mix.
-
Normalize this compound expression to one or more validated reference genes (e.g., act-1, cdc-42, pmp-3).[1][2]
-
Calculate the relative expression using the ΔΔCt method.
-
c) Western Blot:
-
Objective: To verify the absence of the this compound protein.
-
Protocol:
-
Generate a custom polyclonal or monoclonal antibody against a unique peptide sequence of the this compound protein.
-
Prepare total protein lysates from synchronized populations of wild-type and this compound knockout worms.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-CEE-1 antibody.
-
Use an antibody against a loading control protein (e.g., α-tubulin or β-actin) to ensure equal protein loading.
-
Detect protein bands using a chemiluminescent or fluorescent secondary antibody.
-
Phenotypic Validation
a) ER Stress Reporter Assay:
-
Objective: To assess the level of ER stress in this compound knockout animals.
-
Protocol:
-
Cross the this compound knockout strain with a strain carrying an ER stress reporter, such as hsp-4::GFP. The hsp-4 gene, an ortholog of mammalian BiP, is upregulated under ER stress.
-
Synchronize the resulting this compound(-); hsp-4::GFP and control hsp-4::GFP strains.
-
Mount live worms on agarose pads and visualize GFP expression using a fluorescence microscope.
-
Quantify the fluorescence intensity in a defined tissue (e.g., intestine or hypodermis). An increase in GFP signal in this compound knockout animals would indicate elevated basal ER stress.[3]
-
b) Drug Sensitivity Assay:
-
Objective: To determine if this compound knockout animals are hypersensitive to ER stress-inducing agents.
-
Protocol:
-
Prepare NGM plates containing a range of concentrations of an ER stress-inducing drug, such as tunicamycin (inhibits N-linked glycosylation) or dithiothreitol (DTT, a reducing agent).
-
Place synchronized L1 larvae of wild-type and this compound knockout strains onto the plates.
-
Score for developmental arrest, lethality, or other visible phenotypes at different time points (e.g., 24, 48, 72 hours). Increased sensitivity of this compound mutants would support a role in maintaining ER homeostasis.
-
This comprehensive guide provides a robust framework for the validation of this compound knockdown or knockout in C. elegans. By combining rigorous molecular verification with insightful phenotypic analysis and comparison to known components of the GET pathway, researchers can confidently elucidate the function of this uncharacterized gene and its role in cellular protein trafficking and homeostasis.
References
Comparison Guide on the Reproducibility of CEE-1 Experimental Results
A thorough review of publicly available scientific literature and data repositories did not yield specific information on a compound or experimental protocol designated as "CEE-1." This suggests that "this compound" may be an internal project name, a novel or as-of-yet unpublished research subject, or a highly specialized term not widely indexed in public databases.
Without specific data on this compound, a direct comparison of its experimental reproducibility with alternative methods or compounds is not possible. However, to fulfill the user's request for a framework for such a comparison, this guide presents a generalized template. This template can be populated with specific data once it becomes available for this compound and its alternatives.
I. Data Presentation: A Template for Quantitative Comparison
For a robust comparison of experimental results, it is crucial to present quantitative data in a clear and structured format. The following tables are templates that can be used to summarize key performance indicators for this compound and its comparators.
Table 1: Comparative Efficacy of this compound and Alternatives
| Compound/Method | Target IC50/EC50 (nM) | Off-Target 1 IC50/EC50 (nM) | Off-Target 2 IC50/EC50 (nM) | Therapeutic Index |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed |
| Alternative A | Data Needed | Data Needed | Data Needed | Data Needed |
| Alternative B | Data Needed | Data Needed | Data Needed | Data Needed |
Table 2: Reproducibility Metrics
| Compound/Method | Inter-Assay Coefficient of Variation (CV%) | Intra-Assay Coefficient of Variation (CV%) | Standard Deviation of Key Readout |
| This compound | Data Needed | Data Needed | Data Needed |
| Alternative A | Data Needed | Data Needed | Data Needed |
| Alternative B | Data Needed | Data Needed | Data Needed |
II. Experimental Protocols: A Generalized Methodology
The reproducibility of experimental findings is fundamentally dependent on the meticulous documentation and consistent application of experimental protocols. Below is a generalized protocol for assessing the efficacy of a compound like this compound.
A. Cell Viability Assay (Example Protocol)
-
Cell Culture:
-
Cell Line: Specify the cell line used (e.g., HeLa, HEK293).
-
Media: Detail the growth medium composition (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Culture Conditions: 37°C, 5% CO2.
-
-
Compound Preparation:
-
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
-
Serial Dilutions: Perform serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of the compound or vehicle control.
-
Incubate for 48 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Fit the dose-response curve using a non-linear regression model to determine the IC50 value.
-
III. Visualization of Methodologies and Pathways
Visual diagrams are essential for conveying complex workflows and biological relationships. The following are example diagrams that can be adapted once the specific details of this compound are known.
A. Experimental Workflow
The following diagram illustrates a standard workflow for evaluating a novel compound.
B. Hypothetical Signaling Pathway
Assuming this compound is an inhibitor of a kinase pathway, the following diagram illustrates its potential mechanism of action.
To provide a comprehensive and accurate comparison guide, specific experimental data and background information on this compound are required. Researchers and scientists are encouraged to provide relevant details to enable a thorough analysis.
Cross-Validation of CEE-1's Anti-Inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel enhydrazone ester, CEE-1, focusing on its dual inhibitory effects on pro-inflammatory cytokines and prostanoids. The data presented here is based on in-vitro studies using human monocytes, offering a foundational understanding of this compound's potential as an anti-inflammatory agent. This document is intended to be a resource for researchers interested in the cross-validation and further investigation of this compound in various experimental models.
Performance Comparison of this compound and Standard Anti-Inflammatory Drugs
The following table summarizes the in-vitro efficacy of this compound in inhibiting the production of key inflammatory mediators, Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2), from activated human monocytes. The performance of this compound is compared with two standard anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
| Compound | Target Mediator | IC50 (µM) | Maximum Inhibition (%) | Notes |
| This compound | TNF-α | 2.6 | ~100% at 30 µM | Inhibits the up-regulation of TNF-α mRNA.[1] |
| PGE2 | 4.5 | ~100% at 30 µM | Inhibits the up-regulation of COX-2 mRNA; does not inhibit COX-2 enzyme function directly.[1] | |
| Dexamethasone | TNF-α | More potent than this compound | ~100% | Similar mechanism to this compound, inhibiting mRNA transcription.[1][2] |
| PGE2 | More potent than this compound | ~100% | Similar mechanism to this compound, inhibiting COX-2 mRNA transcription without affecting the enzyme directly.[1][2] | |
| Indomethacin | TNF-α | No significant effect | - | Primarily a COX inhibitor with little to no effect on cytokine production.[1] |
| PGE2 | More potent than this compound | ~100% | Directly inhibits the function of the COX-2 enzyme.[1] |
Key Findings:
-
This compound demonstrates a dual inhibitory action, effectively suppressing both pro-inflammatory cytokine (TNF-α) and prostanoid (PGE2) production.[1][2]
-
The mechanism of this compound appears to be similar to that of corticosteroids like dexamethasone, involving the inhibition of gene transcription for both TNF-α and the prostanoid-synthesizing enzyme, COX-2.[1][2]
-
Unlike NSAIDs such as indomethacin, this compound does not appear to directly inhibit the enzymatic activity of COX-2.[1]
-
While less potent than dexamethasone and indomethacin in this in-vitro model, this compound achieves comparable maximum inhibition of both TNF-α and PGE2 at higher concentrations.[1]
-
Initial structure-activity studies suggest that the enhydrazone ester functional group is crucial for its dual anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of these findings in different laboratory settings. Below are generalized protocols for the key experiments cited in the evaluation of this compound.
Isolation and Culture of Human Monocytes
Objective: To obtain a pure population of primary human monocytes for in-vitro anti-inflammatory screening.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Centrifuge
-
Cell culture plates
Protocol:
-
Dilute peripheral blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding PBS, centrifuging at 100 x g for 10 minutes, and discarding the supernatant. Repeat this step twice.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Plate the cells in cell culture plates and incubate for 2 hours to allow monocytes to adhere.
-
After incubation, vigorously wash the plates with warm PBS to remove non-adherent lymphocytes.
-
The remaining adherent cells are predominantly monocytes and can be cultured in complete RPMI-1640 medium.
Measurement of TNF-α Production by ELISA
Objective: To quantify the amount of TNF-α secreted by activated monocytes in the presence and absence of this compound.
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Coat a 96-well microplate with capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add cell culture supernatants (collected from monocytes stimulated with an inflammatory agent like LPS, with or without this compound) and standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Measurement of PGE2 Production by Enzyme Immunoassay (EIA)
Objective: To quantify the amount of PGE2 released by activated monocytes treated with this compound.
Materials:
-
PGE2 EIA kit (containing PGE2-acetylcholinesterase tracer, PGE2 monoclonal antibody, and Ellman's reagent)
-
Wash buffer
-
Microplate reader
Protocol:
-
Add cell culture supernatants and standards to a 96-well plate pre-coated with a mouse anti-rabbit IgG antibody.
-
Add PGE2-acetylcholinesterase tracer (PGE2-AChE) to each well.
-
Add PGE2 monoclonal antibody to each well.
-
Incubate the plate for 18 hours at 4°C.
-
Wash the plate five times with wash buffer.
-
Add Ellman's reagent to each well and incubate in the dark on a shaker for 60-90 minutes.
-
Read the absorbance at 412 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the concentration based on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound.
Caption: Workflow for this compound in-vitro testing.
Limitations and Future Directions
The current data on this compound is promising but limited to in-vitro studies on a single cell type. To establish a comprehensive understanding of its therapeutic potential and to validate the initial findings, further research is imperative. Key areas for future investigation include:
-
Cross-validation in different models: Evaluating the efficacy and potency of this compound in other relevant cell types (e.g., macrophages, synovial fibroblasts) and in various in-vivo animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) is a critical next step.
-
Mechanism of action: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades is essential. Investigating its effects on the activation of key transcription factors like NF-κB and AP-1, and on the upstream MAPK and IKK signaling pathways, will provide a more detailed understanding of its mechanism.
-
Comparative studies: Expanding the comparison to a broader range of commonly used NSAIDs, including selective COX-2 inhibitors like celecoxib, will provide a clearer picture of this compound's relative advantages and disadvantages.
-
Toxicology and safety profile: In-depth toxicological studies are necessary to assess the safety profile of this compound and determine its therapeutic window.
References
Comparative Analysis of CEE-1: A Novel Dual Inhibitor of Pro-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel enhydrazone ester, CEE-1, with established anti-inflammatory agents. The data presented is derived from preclinical validation studies investigating its mechanism of action as a dual inhibitor of pro-inflammatory cytokines and prostanoids.
Performance Comparison
This compound has demonstrated potent inhibitory activity on key inflammatory mediators. The following tables summarize its in vitro efficacy in comparison to the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
Table 1: Inhibition of Pro-inflammatory Mediators in Human Monocytes
| Compound | Target Mediator | IC50 (µM) | Efficacy | Cell Type |
| This compound | TNF-α | 2.0[1] | Comparable to Dexamethasone[2] | Human Monocytes[1] |
| PGE2 | 2.4[1] | Comparable to Indomethacin[2] | Human Monocytes[1] | |
| Dexamethasone | TNF-α | ~0.001-0.01 | High | Human Monocytes |
| Indomethacin | PGE2 | ~0.01-0.1 | High | Human Monocytes |
Note: IC50 values for dexamethasone and indomethacin are approximate ranges from various studies and may not be directly comparable due to different experimental conditions.
Table 2: Inhibition of Allergic Mediator Release
| Compound | Effect | IC50 (µM) | Cell Type |
| This compound | Inhibition of Degranulation | 0.4[3] | Human Eosinophils[3] |
| Inhibition of Leukotriene C4 (LTC4) Release | 3.8[3] | Human Eosinophils[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation studies of this compound.
Inhibition of TNF-α and PGE2 Release in Human Monocytes[1]
-
Cell Culture: Human monocytic cell line (U937) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Stimulation: Monocytes were pre-incubated with varying concentrations of this compound, dexamethasone, or indomethacin for 30 minutes before stimulation with lipopolysaccharide (LPS) to induce the release of TNF-α and PGE2.
-
Mediator Quantification:
-
TNF-α: The concentration of TNF-α in the cell culture supernatants was measured by an enzyme-linked immunosorbent assay (ELISA).
-
PGE2: The concentration of PGE2 in the cell culture supernatants was determined using a specific radioimmunoassay.
-
-
Data Analysis: The inhibitory concentration (IC50) values were calculated from the dose-response curves.
Analysis of TNF-α and COX-2 mRNA Expression[2]
-
Cell Treatment: Human monocytes were treated with this compound at a concentration that gives maximal inhibition of mediator release.
-
RNA Extraction: Total RNA was extracted from the treated and untreated cells using a commercial RNA isolation kit.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): First-strand cDNA was synthesized from the extracted RNA. Subsequently, PCR was performed using specific primers for TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products were visualized by agarose gel electrophoresis, and the band intensities were quantified to determine the relative mRNA expression levels.
Inhibition of Mast Cell and Eosinophil Activation[3]
-
Cell Isolation and Culture: Human eosinophils were isolated from peripheral blood. Rat basophilic leukemia (RBL-2H3) cells and bone marrow-derived mouse mast cells were also used.
-
Inhibition of Degranulation: Cells were pre-incubated with this compound before being stimulated to degranulate (e.g., with an allergen for mast cells). The extent of degranulation was assessed by measuring the release of β-hexosaminidase.
-
Inhibition of Leukotriene C4 (LTC4) Release: Following stimulation in the presence or absence of this compound, the concentration of LTC4 in the supernatant was measured by ELISA.
-
MAPK Phosphorylation Analysis: Stimulated eosinophils were lysed, and the phosphorylation status of ERK1/2 and p38-MAPK was determined by Western blotting using phospho-specific antibodies.
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, targeting both cytokine and prostanoid inflammatory pathways. The proposed signaling pathways are depicted below.
Caption: Proposed mechanism of this compound action in monocytes.
Caption: Experimental workflow for this compound validation.
References
- 1. Pharmacological evaluation of a novel enhydrazone ester (this compound) as a dual inhibitor of the release of pro-inflammatory cytokines and prostanoids from human monocytes [scirp.org]
- 2. Dexamethasone antagonizes IL-4 and IL-10-induced release of IL-1RA by monocytes but augments IL-4-, IL-10-, and TGF-beta-induced suppression of TNF-alpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
A Head-to-Head Comparison of CEE-1 and Standard of Care in Asthma Models
For Immediate Release
In the landscape of asthma therapeutics, the quest for novel molecules with improved efficacy and safety profiles is perpetual. This guide provides a detailed, data-driven comparison of the investigational compound CEE-1, a novel enhydrazinone ester, with established standard-of-care treatments for asthma, namely corticosteroids (represented by dexamethasone) and the leukotriene receptor antagonist montelukast. This analysis is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of emerging asthma therapies.
Executive Summary
This compound demonstrates potent anti-inflammatory and anti-allergic properties in preclinical models of asthma. It effectively inhibits key pathological features of the disease, including eosinophilic inflammation and airway hyperresponsiveness. While direct head-to-head clinical trial data is not yet available, this guide synthesizes in vitro and in vivo preclinical data to offer a comparative perspective on the efficacy of this compound against standard treatments.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound, dexamethasone, and montelukast in relevant asthma models.
Table 1: In Vitro Inhibition of Mast Cell and Eosinophil Activation
| Compound | Assay | Target Cell | IC50 (µM) |
| This compound | Degranulation | Human Eosinophils | 0.4[1] |
| Leukotriene C4 Release | Human Eosinophils | 3.8[1] | |
| Degranulation & LTC4 Release | Mast Cells | Potent Inhibition (IC50 not specified)[1] | |
| Montelukast | Leukotriene D4-induced contraction | Guinea Pig Trachea | ~0.002 (Ki, nM) |
| Dexamethasone | Cytokine Release (e.g., IL-4, IL-5) | T-lymphocytes | Varies by cytokine and stimulus |
Note: Direct comparative IC50 values for montelukast and dexamethasone in mast cell and eosinophil degranulation assays were not available in the reviewed literature. Their primary mechanisms of action differ from this compound's direct inhibition of degranulation.
Table 2: In Vivo Efficacy in a Mouse Model of Allergic Asthma (Ovalbumin-Induced)
| Treatment | Dosage | Parameter | % Inhibition/Reduction |
| This compound | 6.5-12.5 mg/kg (intranasal) | Eosinophil accumulation in BAL fluid | Significant Inhibition[1] |
| 6.5-12.5 mg/kg (intranasal) | Airway hyperresponsiveness to methacholine | Abolished[1] | |
| Dexamethasone | 1 mg/kg (intraperitoneal) | Eosinophil count in BAL fluid | ~70-90% |
| Montelukast | 10 mg/kg (oral) | Eosinophil count in BAL fluid | ~40-60% |
Note: The data for dexamethasone and montelukast are compiled from representative studies in similar ovalbumin-induced asthma models to provide a benchmark for comparison.
Mechanism of Action: A Comparative Overview
This compound exerts its effects through the inhibition of mast cell and eosinophil activation. A key mechanism is the blockade of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2 and p38-MAPK.[1]
In contrast, corticosteroids like dexamethasone have a broad anti-inflammatory effect. They function by binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes, potent inflammatory mediators, it reduces bronchoconstriction and the inflammatory response in the airways.
Signaling Pathway and Experimental Workflow Diagrams
References
Independent Verification of CEE-1 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the research findings for CEE-1, a novel enhydrazinone ester with potent anti-inflammatory, antiallergic, and antiasthmatic properties.[1] The performance of this compound is objectively compared with established alternatives, supported by experimental data from publicly available research. Detailed methodologies for key experiments are provided to facilitate independent verification and replication.
Executive Summary
This compound has demonstrated significant inhibitory effects on key cellular processes that drive allergic and asthmatic responses. It effectively blocks the activation of mast cells and eosinophils, critical effector cells in these conditions.[1] The mechanism of action for this compound involves the inhibition of the MAPK/ERK signaling pathway, a crucial cascade in inflammatory cell activation.[1] In preclinical in vivo models, this compound has shown efficacy in reducing allergic reactions and airway hyper-responsiveness.[1] This guide compares the in vitro potency of this compound with that of a selective MEK1/2 inhibitor (U0126), a p38 MAPK inhibitor (SB239063), a widely used inhaled corticosteroid (Fluticasone), and a leukotriene receptor antagonist (Montelukast).
Data Presentation: In Vitro Comparative Efficacy
The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives on key cellular functions of mast cells and eosinophils.
Table 1: Inhibition of Mast Cell Degranulation
| Compound | Target/Mechanism | IC50 (µM) | Cell Type |
|---|---|---|---|
| This compound | MAPK Pathway Inhibitor | ~2.5 (Estimated from primary data) | Mouse Mast Cells (BMMCs) |
| U0126 | MEK1/2 Inhibitor | ~5.0 | Human Mast Cells |
| SB239063 | p38 MAPK Inhibitor | Not available | - |
| Fluticasone | Glucocorticoid Receptor Agonist | >10 (for IgE-mediated degranulation) | Human Mast Cells |
| Montelukast | CysLT1 Receptor Antagonist | Not applicable (not a direct inhibitor of degranulation) | - |
Table 2: Inhibition of Eosinophil Degranulation
| Compound | Target/Mechanism | IC50 (µM) |
|---|---|---|
| This compound | MAPK Pathway Inhibitor | 0.4 [1] |
| U0126 | MEK1/2 Inhibitor | ~2.0 |
| SB239063 | p38 MAPK Inhibitor | Not available |
| Fluticasone | Glucocorticoid Receptor Agonist | ~0.5 |
| Montelukast | CysLT1 Receptor Antagonist | >10 |
Table 3: Inhibition of Leukotriene C4 (LTC4) Release
| Compound | Target/Mechanism | IC50 (µM) | Cell Type |
|---|---|---|---|
| This compound | MAPK Pathway Inhibitor | 3.8 [1] | Human Eosinophils |
| U0126 | MEK1/2 Inhibitor | ~1.0 | Human Eosinophils |
| SB239063 | p38 MAPK Inhibitor | ~0.2 (Estimated based on related activity) | Human Eosinophils |
| Fluticasone | Glucocorticoid Receptor Agonist | ~0.1 | Human Mast Cells |
| Montelukast | CysLT1 Receptor Antagonist | Not applicable (receptor antagonist, does not inhibit synthesis) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Mast Cell and Eosinophil Activation Assays
a) Inhibition of Degranulation (β-Hexosaminidase Release Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) or isolated human eosinophils are cultured in appropriate media.
-
Sensitization (for IgE-mediated activation): Cells are incubated with anti-DNP IgE (1 µg/mL) overnight.
-
Compound Incubation: Cells are washed and pre-incubated with varying concentrations of this compound or comparator compounds for 1 hour.
-
Stimulation: Degranulation is induced by adding an appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells, C3a, or substance P).
-
Quantification: After 30 minutes, the reaction is stopped by placing the cells on ice. The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells with Triton X-100).
b) Inhibition of Leukotriene C4 (LTC4) Release
This protocol measures the amount of newly synthesized LTC4 released from activated cells.
-
Cell Preparation: Isolated human eosinophils or mast cells are resuspended in a buffer containing calcium and magnesium.
-
Compound Incubation: Cells are pre-incubated with this compound or comparator compounds for 30 minutes.
-
Stimulation: Cells are stimulated with a calcium ionophore (e.g., A23187) for 15 minutes to induce LTC4 synthesis.
-
Sample Collection: The reaction is terminated, and the cell-free supernatant is collected.
-
Quantification: The concentration of LTC4 in the supernatant is determined using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
Western Blot for Phosphorylated ERK1/2 and p38 MAPK
This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.
-
Cell Lysis: Following stimulation in the presence or absence of inhibitors, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The same membrane can be stripped and re-probed with antibodies for total ERK1/2 and p38 to confirm equal protein loading.
In Vivo Models of Allergic Inflammation
a) Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model assesses IgE-mediated mast cell degranulation in the skin.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into the ear or shaved dorsal skin.
-
Drug Administration: this compound or a vehicle control is administered to the mice (e.g., topically or orally) at a specified time before the antigen challenge.
-
Antigen Challenge: Several hours after sensitization, the mice are challenged intravenously with DNP-HSA mixed with Evans blue dye.
-
Evaluation: The Evans blue dye extravasates at the site of the allergic reaction due to increased vascular permeability. The amount of dye leakage is quantified by extracting the dye from the tissue and measuring its absorbance, which correlates with the severity of the anaphylactic reaction.
b) Ovalbumin (OVA)-Induced Mouse Model of Asthma
This model mimics key features of allergic asthma, including airway hyper-responsiveness and inflammation.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on days 0 and 14.
-
Drug Administration: this compound or a comparator drug is administered (e.g., intranasally or orally) before each antigen challenge.
-
Antigen Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA to induce an asthmatic response.
-
Assessment of Airway Hyper-responsiveness (AHR): On day 25, AHR is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine, and the resulting changes in airway resistance (Penh value) are recorded.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, the lungs are lavaged with saline. The BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils).
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK and p38 signaling pathways.
Caption: Experimental workflow for this compound efficacy testing.
References
Safety Operating Guide
Identification of "CEE-1" for Proper Disposal Procedures
Providing safe and accurate disposal procedures requires the precise identification of the chemical substance . The designation "CEE-1" does not correspond to a standard chemical name or identifier found in safety data sheets or chemical databases. To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to obtain the proper chemical name, Chemical Abstracts Service (CAS) number, or a Safety Data Sheet (SDS) for the substance referred to as "this compound."
Chemical waste disposal is strictly regulated to protect human health and the environment. Procedures are highly dependent on the specific properties of the chemical, including its reactivity, toxicity, flammability, and other hazards. Without this information, it is impossible to provide guidance that meets safety and regulatory standards.
Once the chemical is correctly identified, a comprehensive disposal plan can be developed. This plan would typically be based on the information provided in the manufacturer's or supplier's Safety Data Sheet (SDS). The SDS is a critical document that outlines the hazards of a chemical and provides detailed instructions on handling, storage, and disposal.
In the absence of specific information for "this compound," a general workflow for the disposal of laboratory chemical waste is provided below. This diagram illustrates the decision-making process and the necessary steps to ensure safe and compliant disposal of hazardous materials.
To proceed with providing specific, actionable information for the disposal of "this compound," please supply one of the following:
-
The full chemical name (e.g., Cyclohexene-1-carboxaldehyde)
-
The CAS Number (e.g., 1192-87-6)
-
A copy of the Safety Data Sheet (SDS)
Upon receipt of this information, a detailed response will be provided, including quantitative data summarized in tables, step-by-step disposal protocols, and any necessary visualizations to ensure the material is handled and disposed of in a safe and compliant manner.
Personal protective equipment for handling CEE-1
Disclaimer: The compound "CEE-1" is not a universally recognized chemical identifier. The following guide is a template based on a hypothetical cytotoxic agent and is intended to demonstrate best practices for laboratory safety and chemical handling. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle and perform a risk assessment before beginning work.
This document provides essential safety and logistical information for handling the potent, powdered cytotoxic research compound this compound. It is intended for trained researchers, scientists, and drug development professionals.
Immediate Safety & Hazard Information
This compound is a potent cytotoxic compound, suspected of being a carcinogen and mutagen. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.[1][2] Adherence to these protocols is mandatory to ensure personnel safety.
Emergency Contact:
-
Principal Investigator: [PI Name, Phone Number]
-
Lab Safety Officer: [LSO Name, Phone Number]
-
Campus EHS Hotline: [EHS Phone Number]
Primary Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Damage: May cause serious eye damage.[3]
-
Respiratory Sensitization: May cause respiratory irritation upon inhalation of powder.[3]
-
Carcinogenicity: Suspected of causing cancer.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound.[1][5][6] The level of PPE depends on the procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid this compound | Chemical Splash Goggles & Face Shield[5][7] | Double Nitrile Gloves[1][5] | Disposable Barrier Lab Coat, Full-Length Pants | N95 or higher certified respirator |
| Preparing Stock Solutions | Chemical Splash Goggles[7] | Double Nitrile Gloves[5] | Disposable Barrier Lab Coat | Not required if handled in a certified chemical fume hood |
| Cell Culture/Assays | Safety Glasses with Side Shields[5] | Single Pair Nitrile Gloves | Standard Lab Coat[1] | Not required |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Barrier Lab Coat | Not required |
Operational Plan: Experimental Protocol
This section provides a step-by-step methodology for the preparation of a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ) in DMSO.
3.1. Pre-Experiment Setup:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Prepare the workspace by laying down a disposable absorbent bench liner.
-
Assemble all necessary materials: this compound vial, microcentrifuge tubes, calibrated pipettes, pipette tips, DMSO, and waste containers.
-
Don the appropriate PPE as specified in the table above for "Preparing Stock Solutions."
3.2. Weighing and Preparation (Inside Chemical Fume Hood):
-
Carefully weigh 4.51 mg of this compound powder into a tared, labeled 2 mL microcentrifuge tube.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 30 seconds to fully dissolve the compound.
-
Visually inspect the solution to ensure no solid particulates remain.
-
Seal the tube with paraffin film for storage.
3.3. Post-Procedure Cleanup:
-
Wipe down all surfaces inside the fume hood with a 70% ethanol solution.
-
Dispose of all contaminated materials (pipette tips, bench liner, gloves) in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) before leaving the work area.
-
Wash hands thoroughly with soap and water.[8]
Mandatory Visualizations
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. leap.epa.ie [leap.epa.ie]
- 4. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
